molecular formula C7H7BrN2O3 B172474 2-Bromo-6-methoxy-4-nitroaniline CAS No. 16618-66-9

2-Bromo-6-methoxy-4-nitroaniline

Cat. No.: B172474
CAS No.: 16618-66-9
M. Wt: 247.05 g/mol
InChI Key: QYLWEPIKPMUYAW-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWEPIKPMUYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427771
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-66-9
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-6-methoxy-4-nitroaniline molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-6-methoxy-4-nitroaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. As a substituted aniline, this compound presents a unique combination of functional groups—bromo, methoxy, nitro, and amino—that make it a molecule of significant interest for synthetic chemists, particularly in the fields of drug discovery and materials science. This document elucidates its structure through an analysis of its physicochemical properties, predictive spectroscopic signatures, and key intramolecular interactions. We will explore the causal relationships between the electronic and steric nature of its substituents and the resulting molecular geometry and chemical reactivity. Detailed protocols and data are presented to serve as a foundational resource for researchers working with this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is an aromatic organic compound whose strategic value lies in the orthogonal reactivity of its functional groups.[1] The presence of an electron-donating aniline group, a sterically demanding and electron-donating methoxy group, a halogen for cross-coupling reactions, and a strongly electron-withdrawing nitro group on a single benzene scaffold creates a platform for complex molecular engineering.[1] These features allow for selective chemical modifications, making it a valuable precursor for the synthesis of more elaborate molecules, including potential pharmaceutical agents and dyes.[1]

The primary objective of this guide is to move beyond a simple description and provide a deep, mechanistic understanding of the compound's molecular architecture. By synthesizing data from analogous structures and applying first-principle chemical theories, we aim to equip researchers with the insights needed to effectively utilize this molecule in their synthetic campaigns.

Physicochemical Properties and Structural Identification

The fundamental identity of this compound is established by its chemical formula and molecular weight. Its structure is defined by the specific arrangement of its functional groups on the aniline ring, which dictates its physical properties and chemical behavior.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₇H₇BrN₂O₃[1]
Molecular Weight 247.05 g/mol [1]
SMILES COC1=C(N)C(Br)=CC(=C1)[O-][1]
InChI Key QYLWEPIKPMUYAW-UHFFFAOYSA-N[1]

digraph "molecule" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, size="6,4", dpi=100, bgcolor="#F1F3F4"];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [penwidth=2.0];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label=< NH "9" >2>, fontcolor="#34A853"]; Br [label=< Br >, fontcolor="#EA4335"]; O_methoxy [label=< O >, fontcolor="#EA4335"]; C_methyl [label=< CH "9" >3>]; N_nitro [label=< N >, fontcolor="#4285F4"]; O1_nitro [label=< O >, fontcolor="#EA4335"]; O2_nitro [label=< O >, fontcolor="#EA4335"];

// Invisible nodes for positioning p1 [pos="0,1!", style=invis]; p2 [pos="1,0!", style=invis]; p3 [pos="1,-1!", style=invis]; p4 [pos="0,-2!", style=invis]; p5 [pos="-1,-1!", style=invis]; p6 [pos="-1,0!", style=invis];

// Position atoms C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; N_amino [pos="0,2.8!"]; Br [pos="2.6,1.5!"]; N_nitro [pos="0,-2.8!"]; O1_nitro [pos="-0.9,-3.6!"]; O2_nitro [pos="0.9,-3.6!"]; O_methoxy [pos="-2.6,1.5!"]; C_methyl [pos="-3.9,1.5!"];

// Draw bonds C1 -- C2 [label=" 1", fontcolor="#5F6368"]; C2 -- C3 [label=" 2", fontcolor="#5F6368"]; C3 -- C4 [label=" 3", fontcolor="#5F6368"]; C4 -- C5 [label=" 4", fontcolor="#5F6368"]; C5 -- C6 [label=" 5", fontcolor="#5F6368"]; C6 -- C1 [label=" 6", fontcolor="#5F6368"]; C1 -- N_amino; C2 -- Br; C4 -- N_nitro; C6 -- O_methoxy; O_methoxy -- C_methyl; N_nitro -- O1_nitro [style=dashed]; N_nitro -- O2_nitro;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: 2D structure of this compound with IUPAC numbering.

Synthesis and Structural Confirmation

The logical synthesis of this compound typically involves the electrophilic nitration of a pre-functionalized aniline. A common and effective strategy is the nitration of 2-bromo-6-methoxyaniline.[1] This approach is favored because the directing effects of the ortho-bromo and ortho-methoxy substituents guide the incoming nitro group to the C4 position, which is para to the strongly activating amino group.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_purification Workup & Purification cluster_final Final Product start 2-Bromo-6-methoxyaniline reaction Electrophilic Nitration start->reaction quench Quench on Ice reaction->quench reagents Reagents: HNO₃ / H₂SO₄ reagents->reaction conditions Conditions: Controlled Temp (0-5 °C) conditions->reaction neutralize Neutralization (e.g., NaHCO₃) quench->neutralize extract Solvent Extraction (e.g., Ethyl Acetate) neutralize->extract dry Dry (e.g., Na₂SO₄) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification concentrate->purify recrystal Recrystallization or Chromatography purify->recrystal final_product This compound recrystal->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

Causality Statement: This protocol utilizes a classic nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromo-substituent and achieve nitration. The reaction is performed at low temperature to control the exothermic reaction and prevent unwanted side products.

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-methoxyaniline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 1.1 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C in the dropping funnel. Add this mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.

  • Neutralization: Slowly neutralize the acidic slurry with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Elucidation of the Molecular Structure

While a dedicated public spectral database for this specific molecule is sparse, its structural features can be reliably predicted based on the well-understood effects of its functional groups and by comparing it to structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the aromatic protons and the methoxy group.

Proton AssignmentPredicted δ (ppm)MultiplicityRationale
Aromatic-H (C3-H)8.0 - 8.3d (doublet)Located ortho to the strongly electron-withdrawing NO₂ group and meta to the NH₂ group, leading to significant deshielding.
Aromatic-H (C5-H)7.0 - 7.3d (doublet)Positioned ortho to the NH₂ group and meta to the NO₂ group, resulting in a more shielded environment compared to C3-H.
Amino-H (NH₂)5.0 - 6.0br s (broad singlet)Broad signal due to quadrupole relaxation and potential hydrogen bonding.
Methoxy-H (OCH₃)3.8 - 4.0s (singlet)Typical chemical shift for an aromatic methoxy group.
Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale
Aniline (N-H)Symmetric & Asymmetric Stretch3300 - 3500Two distinct bands are characteristic of a primary amine.
Aromatic (C-H)Stretch3000 - 3100Characteristic of sp² C-H bonds on the benzene ring.
Aliphatic (C-H)Stretch (in -OCH₃)2850 - 2960Characteristic of sp³ C-H bonds in the methyl group.
Nitro (N=O)Asymmetric & Symmetric Stretch1500 - 1550 & 1330 - 1370Strong, sharp absorptions are hallmarks of the nitro group.
Aromatic (C=C)Stretch1450 - 1600Multiple bands corresponding to skeletal vibrations of the ring.
Methoxy (C-O)Stretch1200 - 1275 (asymmetric)Strong absorption typical for aryl alkyl ethers.
Predicted Mass Spectrometry

Mass spectrometry would confirm the molecular weight and reveal structural information through fragmentation.

  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 246 and 248 in an approximate 1:1 ratio. This isotopic signature is the definitive indicator of the presence of a single bromine atom.

  • Key Fragmentations:

    • [M - 46]⁺: Loss of the nitro group (NO₂).

    • [M - 15]⁺: Loss of the methyl radical (CH₃) from the methoxy group.

    • [M - 79/81]⁺: Loss of the bromine radical (Br).

Molecular Geometry and Intramolecular Interactions

The three-dimensional structure of this compound is heavily influenced by both steric and electronic factors. A critical feature, extrapolated from crystallographic studies of similar molecules like 2-bromo-4-nitroaniline, is the high probability of an intramolecular hydrogen bond.[2][3]

  • Intramolecular Hydrogen Bonding: An N-H···Br hydrogen bond is likely to form between one of the N-H protons of the amino group and the adjacent bromine atom at the C2 position.[2][3] This interaction creates a pseudo-six-membered ring, which enhances the planarity of the molecule and restricts the rotation of the amino group.

  • Steric Hindrance: The methoxy group at the C6 position introduces significant steric bulk. This steric clash with the adjacent amino group can cause a slight out-of-plane torsion of both the amino and methoxy groups to relieve strain. This may slightly weaken the N-H···Br hydrogen bond compared to an analog without the C6-methoxy group.

Caption: Key intramolecular forces influencing molecular conformation.

Applications in Research and Drug Development

The utility of this compound as a research tool stems from the distinct reactivity of its functional groups, which can be addressed in a stepwise fashion.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, yielding a diamine derivative. This opens up pathways to heterocyclic compounds like benzimidazoles or quinoxalines.

  • Modification of the Amino Group: The primary amino group can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, -F, -Cl).

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig coupling reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

This multi-faceted reactivity allows for the divergent synthesis of a library of complex molecules from a single, well-defined starting material, making it an asset in lead optimization campaigns.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on structurally related compounds such as nitroanilines and haloanilines.[4][5][6]

  • Potential Hazards: Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[5][7] They may cause skin and serious eye irritation.[7][8] Prolonged or repeated exposure may have adverse effects.

  • Recommended Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

    • Crucially, it is mandatory to consult the compound-specific SDS provided by the supplier before any handling or use.

References

Sources

Technical Whitepaper: Spectroscopic Profiling of 2-Bromo-6-methoxy-4-nitroaniline

[1]

Executive Summary & Molecular Architecture

This compound is a critical intermediate in the synthesis of disperse azo dyes and heterocyclic pharmacophores.[1] Its structure is defined by a "push-pull" electronic system where the electron-donating amino (




1

This electronic environment creates a distinct spectroscopic signature characterized by significant solvatochromism in UV-Vis and specific deshielding patterns in NMR due to the ortho-bromo and para-nitro effects.[1]

Structural Parameters[1][2][3][4][5][6][7]
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 262.06 g/mol

  • Key Isotope Pattern:

    
     : 
    
    
    (approx. 1:1 ratio)
  • Core Moiety: Polysubstituted Aniline

Synthesis & Purification Logic

Reliable spectroscopic data depends entirely on the purity of the analyte.[1] The industrial standard synthesis involves the electrophilic aromatic bromination of 2-methoxy-4-nitroaniline.[1]

Validated Synthetic Protocol

Precursor: 2-Methoxy-4-nitroaniline (CAS 97-52-9).[1][3][4] Reagent: N-Bromosuccinimide (NBS) or

1
  • Dissolution: Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in Glacial Acetic Acid or Acetonitrile.

  • Bromination: Add NBS (1.05 eq) portion-wise at

    
     to prevent over-bromination (dibromo species).
    
  • Quenching: Pour reaction mixture into ice-cold water.

  • Purification: Recrystallization from Ethanol/Water (9:1) is mandatory to remove the 2,6-dibromo impurity.[1]

Workflow Visualization

The following diagram illustrates the critical path for synthesis and structural validation.

SynthesisWorkflowStart2-Methoxy-4-nitroaniline(Precursor)ReagentBromination(NBS/AcOH, <5°C)Start->ReagentDissolutionIntermediateCrude Mixture(Mono + Dibromo)Reagent->IntermediateElectrophilic Sub.PurificationRecrystallization(EtOH/H2O)Intermediate->PurificationPrecipitationProductPure 2-Bromo-6-methoxy-4-nitroanilinePurification->ProductYield ~85%QCQC: HPLC & Melting PointProduct->QCValidation

Figure 1: Synthetic pathway and purification logic for isolating high-purity this compound.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The

1

Solvent: DMSO-


1Frequency:
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Justification
8.15 - 8.25 Doublet (

Hz)
1HH-3 Located between

and

.[1] Most deshielded due to inductive withdrawal of Br and resonance withdrawal of

.[1]
7.60 - 7.70 Doublet (

Hz)
1HH-5 Located between

and

.[1] Shielded relative to H-3 by the mesomeric donation of the methoxy group.[1]
6.80 - 7.20 Broad Singlet2H-NH

Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1]
3.95 - 4.05 Singlet3H-OCH

Characteristic methoxy resonance.[1]

Critical Analysis: The presence of a meta-coupling constant (

11
B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for brominated compounds due to the natural abundance of bromine isotopes.

  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  262 (for 
    
    
    ) and 264 (for
    
    
    ).[1]
m/z ValueRelative IntensityFragment IdentityMechanism
262 / 264 100% / 98%

Molecular ion.[1] The 1:1 doublet confirms one Bromine atom.[1]
247 / 249 ~15%

Loss of methyl radical from methoxy group.[1]
216 / 218 ~40%

Loss of nitro group (characteristic of nitroaromatics).[1]
183 ~20%

Loss of bromine radical.[1]
C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, particularly the nitro and amine stretches.[1]

  • Method: KBr Pellet or ATR (Diamond crystal).

Wavenumber (

)
IntensityVibrational Mode
3450, 3350 MediumN-H Stretching (Primary Amine asymmetric/symmetric)
1590 StrongC=C Aromatic Ring Stretch
1510 - 1530 StrongN-O Asymmetric Stretch (

)
1330 - 1350 StrongN-O Symmetric Stretch (

)
1250 MediumC-O-C Asymmetric Stretch (Aryl Ether)
600 - 700 MediumC-Br Stretch

Visualization of Spectral Logic

The following diagram maps the structural moieties to their specific spectroscopic signals, aiding in rapid interpretation.

SpectralMapCenter2-Bromo-6-methoxy-4-nitroanilineNH2NH2 GroupCenter->NH2NO2NO2 GroupCenter->NO2BrBromine (C2)Center->BrOMeMethoxy (C6)Center->OMeArHAromatic Protons(H3, H5)Center->ArHIR_NHIR: 3350/3450 cm-1NH2->IR_NHIR_NO2IR: 1340/1520 cm-1NO2->IR_NO2MS_BrMS: m/z 262/264 (1:1)Br->MS_BrNMR_OMe1H NMR: 4.0 ppm (s)OMe->NMR_OMeNMR_Ar1H NMR: 7.6 & 8.2 ppm(Meta Doublets)ArH->NMR_Ar

Figure 2: Chemometric map correlating structural moieties to key spectroscopic signals.[1]

Quality Control & Impurity Profiling

For drug development or high-grade dye synthesis, the detection of the 2,6-dibromo impurity is paramount.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    ).[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 360 nm (Nitroaniline absorption max).

  • Retention Time Logic:

    • 2-Methoxy-4-nitroaniline (Starting Material): Elutes earliest (most polar).

    • This compound (Target): Intermediate retention.[1][5]

    • 2,6-Dibromo-4-nitroaniline (Over-brominated): Elutes latest (most lipophilic due to two Br atoms).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline. Green Chemistry. Retrieved from [Link]

1H NMR spectrum of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-methoxy-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This technical guide provides an in-depth analysis and theoretical prediction of the proton (¹H) NMR spectrum of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry. By dissecting the electronic effects of each substituent, we will predict the chemical shifts, integration, and multiplicity for each proton signal. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex molecular characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the this compound molecule. The structure contains four unique sets of protons:

  • Two Aromatic Protons (H-3 and H-5): These protons are attached to the benzene ring and are in different chemical environments due to the asymmetrical substitution pattern.

  • One Methoxy Group (-OCH₃): The three protons of the methyl group are chemically equivalent.

  • One Amine Group (-NH₂): The two protons of the primary amine are chemically equivalent.

The numbering of the benzene ring is crucial for the assignment of signals. Following IUPAC nomenclature, the carbon bearing the amine group is C1.

Caption: Molecular structure with labeled proton environments.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. By analyzing the inductive and resonance effects of the substituents on the aromatic ring, we can predict the spectrum with high accuracy. The baseline chemical shift for benzene protons is approximately 7.3 ppm.[1]

Substituent Effects on Aromatic Protons (H-3 and H-5)

The final chemical shift of an aromatic proton is a sum of the effects from all substituents on the ring.[2]

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance and moderately withdrawing through induction. Overall, it strongly shields the ortho (C2, C6) and para (C4) positions.[1]

  • Methoxy Group (-OCH₃): This is also a strong EDG through resonance, shielding its ortho (C1, C5) and para (C2) positions.[2]

  • Bromo Group (-Br): Halogens are electron-withdrawing by induction but electron-donating by resonance. The inductive effect dominates, causing a net deshielding effect.[3][4]

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields the ortho (C3, C5) and para (C2) positions.[5][6]

Analysis of H-3:

  • Ortho to the -Br group (deshielding).

  • Ortho to the -NO₂ group (strong deshielding).

  • Meta to the -NH₂ group (minor shielding).

  • Para to the -OCH₃ group (strong shielding). The powerful deshielding from the adjacent nitro group is the dominant effect. However, this is counteracted by the strong shielding from the para-methoxy group. The net effect will likely place this proton downfield, but not as far as a proton ortho to a nitro group without a para-donor.

Analysis of H-5:

  • Ortho to the -OCH₃ group (strong shielding).

  • Meta to the -Br group (minor deshielding).

  • Meta to the -NH₂ group (minor shielding).

  • Ortho to the -NO₂ group (strong deshielding). Here, the strong shielding from the ortho-methoxy group competes with the strong deshielding from the ortho-nitro group. Given the powerful deshielding nature of the nitro group, H-5 is expected to be significantly downfield.

Prediction: Both protons are adjacent to the strongly withdrawing nitro group, which will shift them significantly downfield from the standard aromatic region of ~7.3 ppm.[7] H-5 is ortho to both a strong donor (-OCH₃) and a strong acceptor (-NO₂), while H-3 is ortho to a weaker donor (-Br, via resonance) and a strong acceptor (-NO₂), and para to a strong donor (-OCH₃). The proton at the H-5 position is expected to be the most deshielded due to the proximity of the nitro group without a strong para-donating group. Therefore, we predict δ for H-5 > δ for H-3 . We anticipate signals in the 7.5 - 8.5 ppm range.

Multiplicity and Coupling Constants

The two aromatic protons, H-3 and H-5, are separated by four bonds (meta to each other). This will result in a small coupling, known as meta-coupling (⁴J).[8] The typical value for a meta-coupling constant is 2-3 Hz .[1] Therefore, each aromatic proton signal should appear as a doublet .

H3 Aromatic Proton (H-3) H5 Aromatic Proton (H-5) H3->H5 Meta-Coupling (⁴J ≈ 2-3 Hz)

Caption: Coupling relationship between the aromatic protons.

Methoxy and Amine Protons
  • Methoxy Protons (-OCH₃): Protons on a carbon attached to an oxygen atom are deshielded. The typical chemical shift for methoxy protons is in the range of 3.5 - 4.0 ppm .[9][10] Since there are no adjacent protons, this signal will appear as a sharp singlet .

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[11] The signal often appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen-14 nucleus. A typical range is 3-5 ppm , but in a molecule with strong electron-withdrawing groups, it can be shifted further downfield. We predict a broad singlet for the -NH₂ protons.

Integration

The relative area under each signal corresponds to the number of protons it represents. The expected integration ratio is: H-3 : H-5 : -OCH₃ : -NH₂ = 1 : 1 : 3 : 2

Predicted Data Summary

The predicted ¹H NMR spectral data for this compound is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~ 8.0 - 8.4Doublet (d)~ 2.51H
H-3~ 7.6 - 8.0Doublet (d)~ 2.51H
-NH₂~ 5.5 - 6.5 (Broad)Broad Singlet (br s)-2H
-OCH₃~ 3.8 - 4.0Singlet (s)-3H

Experimental Protocol: A Self-Validating System

Acquiring a high-quality spectrum requires careful sample preparation and parameter selection. The protocol below is designed to yield an unambiguous spectrum for structural confirmation.

Materials and Instrumentation
  • Compound: this compound (~10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL)

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Causality of Solvent Choice: DMSO-d₆ is chosen for its excellent solubilizing power for polar aromatic compounds. Furthermore, it forms hydrogen bonds with the -NH₂ protons, which slows down their exchange rate. This can sometimes result in the observation of coupling between the -NH₂ protons and adjacent aromatic protons, although they often remain broad. It also shifts the residual water peak away from the regions of interest.

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆ containing TMS to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature (~298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of all protons for accurate integration)

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and pick the peaks, noting their chemical shifts and multiplicities.

Self-Validation: The protocol is self-validating through the internal consistency of the resulting data. The integration values must correspond to the expected 1:1:3:2 ratio. The observed coupling constants for the two aromatic doublets must be identical, confirming their coupling partnership.[12] The presence of four distinct signals in the correct chemical shift regions and with the predicted multiplicities provides strong evidence for the correct structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly characteristic and informative. It should feature four distinct signals: two meta-coupled doublets in the downfield aromatic region, a broad singlet for the amine protons, and a sharp singlet for the methoxy protons, with a relative integration of 1:1:2:3. The precise chemical shifts are a direct consequence of the interplay between the electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-Br, -NO₂) substituents. This detailed, predictive analysis serves as a powerful tool for any scientist engaged in the synthesis or use of this molecule, allowing for rapid and confident structural verification.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020-02-14). Organic Chemistry Data. Retrieved from [Link]

  • 5.5: Chemical Shift. (2023-02-11). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). Chemistry LibreTexts. Retrieved from [Link]

  • The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]

  • Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. (n.d.). Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

  • HMNR Aromatic Coupling. (n.d.). Chemistry Connected. Retrieved from [Link]

  • 1 H– 1 H Coupling in Proton NMR. (2025-08-21). ACD/Labs. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024-03-17). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Bromoaniline. (n.d.). SpectraBase. Retrieved from [Link]

  • Describe the 1H NMR spectrum you would expect for each of the fol... (n.d.). Pearson. Retrieved from [Link]

  • The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... (n.d.). Pearson+. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021-10-06). YouTube. Retrieved from [Link]

  • HMNR Aromatic Coupling. (2016-01-14). YouTube. Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Europe. Retrieved from [Link]

  • Aromatic 1HNMR signals of compounds (a) 1a and (b) 1b. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Contents. (n.d.). Retrieved from [Link]

  • 2-Anisidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-Bromo-6-methoxy-4-nitroaniline

[1]

Executive Summary

This technical guide details the mass spectrometric behavior of 2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9), a critical intermediate in the synthesis of disperse azo dyes and pharmacophores.[1] Precise characterization of this molecule is challenging due to the steric crowding of the aniline amine by ortho-substituents (Bromine at C2, Methoxy at C6) and the presence of the electron-withdrawing nitro group at C4.[1]

This document provides a self-validating protocol for researchers to confirm identity and purity, distinguishing this specific regioisomer from potential synthetic byproducts (e.g., 2,6-dibromo analogs or positional isomers).

Physicochemical Context & Ionization Physics[1]

Understanding the molecule's electronic environment is prerequisite to selecting the correct ionization mode.[1]

Structural Dynamics

The molecule features a "push-pull" electronic system:[1]

  • Electron Donor (+M): The amino group (-NH

    
    ) and methoxy group (-OCH
    
    
    ).[1]
  • Electron Acceptor (-M/-I): The nitro group (-NO

    
    ) and Bromine (-Br).[1]
    

The Ortho-Effect: Crystallographic studies of analogous halogenated nitroanilines reveal an intramolecular hydrogen bond between the amine hydrogen and the ortho-bromine or ortho-methoxy oxygen.[1] This locks the amine into a planar conformation, reducing its basicity and affecting protonation efficiency in ESI(+).[1]

Isotopic Signature (The "Fingerprint")

The presence of a single Bromine atom provides a definitive isotopic signature.[1] Bromine exists as


1
  • Result: The molecular ion will appear as a 1:1 doublet separated by 2 Da.[1]

  • Validation Check: If your spectrum does not show two peaks of nearly equal height at

    
     246 and 248 (nominal), the compound is not monobrominated.[1]
    

Experimental Protocols

Method Selection: LC-MS vs. GC-MS

While GC-MS (EI) provides rich structural fragmentation, LC-MS (ESI/APCI) is preferred for impurity profiling due to the compound's thermal lability and polarity.[1]

Protocol A: High-Resolution LC-MS (Impurity Profiling)[1]
  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: Electrospray Ionization (ESI) – Negative Mode is often more sensitive for nitroanilines due to the acidic N-H proton, but Positive Mode is standard for general screening.[1] We describe Positive Mode here as it is more common for aniline derivatives.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

Protocol B: GC-MS (Raw Material ID)[1]
  • Inlet Temp: 250°C (Ensure no thermal degradation).

  • Source: Electron Ionization (EI) at 70 eV.[1]

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

Fragmentation Mechanics (Mechanistic Analysis)

Expected Ions (ESI Positive Mode)

In ESI(+), the molecule forms

1
Ion Identitym/z (

Br)
m/z (

Br)
Origin
Precursor 247.0 249.0

Fragment 1230.0232.0Loss of NH

(Rare in nitroanilines, but possible)
Fragment 2217.0219.0Loss of CH

O (Methoxy rearrangement)
Fragment 3201.0203.0Loss of NO

(Characteristic)
Electron Ionization (EI) Fragmentation Pathway

The EI spectrum is more destructive and structurally informative.[1] The primary fragmentation channels involve the loss of the nitro group and the methoxy group.[1]

Mechanism:

  • Molecular Ion (

    
    ):  Stable radical cation at 
    
    
    246/248.[1]
  • Nitro Loss: Cleavage of C-N bond releases

    
     (46 Da), yielding a phenyl cation.[1]
    
  • Methoxy Loss: Loss of methyl radical (

    
    , 15 Da) or formaldehyde (
    
    
    , 30 Da).[1]
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying the compound based on spectral peaks.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 246 / 248(1:1 Ratio)Loss_NO2[M - NO2]+m/z 200 / 202(Phenyl Cation)M_Ion->Loss_NO2- NO2 (46 Da)Loss_Me[M - CH3]+m/z 231 / 233(Quinoid Resonance)M_Ion->Loss_Me- CH3 (15 Da)Loss_Br[M - Br]+m/z 167(No Isotope Pattern)Loss_NO2->Loss_Br- Br (79/81 Da)Deep_FragRing CleavageComplex Ions < m/z 100Loss_Me->Deep_Frag

Caption: Figure 1. Electron Ionization (EI) fragmentation pathway.[1][2] The persistence of the bromine doublet in the [M-NO2] fragment is a key validation step.

Impurity Profiling & Quality Control Workflow

In drug development and dye synthesis, this compound is often an intermediate.[1][3][4] Common impurities include the des-bromo analog (2-methoxy-4-nitroaniline) or the di-bromo species.[1]

The "Triad" Check

To validate a batch, the analyst must look for three specific signals in the LC-MS chromatogram:

  • Target:

    
     247/249 (The Product).
    
  • Impurity A (Under-brominated):

    
     169 (
    
    
    for 2-methoxy-4-nitroaniline).[1] Note: No Br doublet.
  • Impurity B (Over-brominated):

    
     325/327/329 (
    
    
    for 2,6-dibromo-4-nitroaniline).[1] Note: 1:2:1 Isotope pattern.
Analytical Workflow Diagram

QC_WorkflowSampleCrude SampleLC_SepLC Separation(C18, Acidic pH)Sample->LC_SepMS_DetectMS Detection(Full Scan 100-500 Da)LC_Sep->MS_DetectDecisionIsotope PatternAnalysisMS_Detect->DecisionPassTarget Confirmed(m/z 247/249, 1:1)Decision->PassDoublet FoundFail_AImpurity A Found(m/z 169, Single Peak)Decision->Fail_ANo DoubletFail_BImpurity B Found(m/z 325/327/329, 1:2:1)Decision->Fail_BTriplet Pattern

Caption: Figure 2. Automated decision logic for impurity profiling of halogenated nitroanilines.

References

  • PubChem. (2025).[1] 2-Bromo-6-chloro-4-nitroaniline (Analogous Spectral Data). National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • IUCr. (2009).[1] Crystal structure and hydrogen bonding of 2-bromo-4-nitroaniline. PubMed Central.[1] Retrieved February 1, 2026, from [Link]

Technical Whitepaper: Safety & Handling Architecture for 2-Bromo-6-methoxy-4-nitroaniline

[1]

Document Control:

  • Subject: 2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9)[1][2]

  • Classification: High-Potency Chemical Intermediate / Aromatic Nitro Compound[1]

  • Version: 1.0 (Research & Pilot Scale Focus)

Executive Summary & Chemical Identity[1][2]

This guide defines the operational safety architecture for This compound (BMNA) . Unlike standard solvents or reagents, BMNA presents a dual-threat profile: immediate acute toxicity via methemoglobinemia and potential chronic organ toxicity typical of halogenated aromatic amines.[1]

Researchers handling this compound must move beyond "standard precautions" to a containment-based approach .[1] The presence of the nitro group at position 4, combined with the lipophilic bromine and methoxy substituents, facilitates rapid dermal absorption and metabolic activation.

Table 1: Physicochemical & Identity Profile[3]
PropertySpecificationOperational Implication
CAS Number 16618-66-9 Unique identifier for inventory tracking.[1]
Formula

Precursor for azo dyes and heterocyclic pharmaceuticals.[1]
Mol. Weight 247.05 g/mol Moderate weight; dust generation is a primary inhalation risk.[1]
Physical State Yellow Crystalline SolidHigh visibility aids in spill detection; electrostatic charging risk.[1]
Predicted LogP ~2.3 (Lipophilic)Critical: High potential for skin penetration and bioaccumulation.[1]
Melting Point >140°C (Typical for class)Thermal stability is moderate; avoid temperatures >100°C during drying.[1]

Toxicological Mechanisms: The Methemoglobinemia Pathway[4]

The primary acute hazard of BMNA is Methemoglobinemia , a condition where the heme iron in hemoglobin is oxidized from Ferrous (


134
Mechanism of Action

Unlike simple asphyxiants, BMNA acts through "Lethal Synthesis."[1] The compound itself is not the ultimate toxin; its hepatic metabolites are.[1]

  • Absorption: Rapidly absorbed via lungs or skin due to lipophilicity (Br/OMe groups).[1]

  • Metabolism: Hepatic reduction of the

    
     group to a hydroxylamine intermediate (
    
    
    ).[1]
  • Redox Cycling: The hydroxylamine reacts with Oxyhemoglobin, oxidizing the iron and generating Methemoglobin.[1] This cycle regenerates the nitroso compound, allowing a single molecule of toxin to oxidize many molecules of hemoglobin.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the cyclical nature of this toxicity, emphasizing why symptoms may be delayed.

Methemoglobinemia_PathwayBMNA2-Bromo-6-methoxy-4-nitroanilineLiverHepatic Metabolism(Nitro Reductase)BMNA->LiverAbsorptionHydroxylamineN-HydroxylamineIntermediate (-NHOH)Liver->HydroxylamineReductionMetHb_Fe3Methemoglobin(Fe3+)[Non-functional]Hydroxylamine->MetHb_Fe3Oxidation of HbHb_Fe2Oxyhemoglobin(Fe2+)Hb_Fe2->MetHb_Fe3TargetNitrosoNitrosoDerivativeMetHb_Fe3->NitrosoRedox CycleNitroso->HydroxylamineNADPH Regeneration

Figure 1: The redox cycle of aromatic nitro compounds.[1] Note the regeneration loop between Nitroso and Hydroxylamine forms, amplifying toxicity.

Operational Safety & Control Banding

Due to the potency of the nitroaniline class, BMNA should be handled as a Control Band 3 (High Containment) compound.

The "Self-Validating" Handling Protocol

A self-validating protocol includes visual or physical checks that force the operator to pause if safety conditions are not met.[1]

Step 1: Engineering Controls (The Primary Barrier)[1]
  • Requirement: All solid handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Validation: Check the magnehelic gauge or airflow monitor.[1] If face velocity is <0.5 m/s, the hood is "Red Tagged" and work stops.[1]

Step 2: Personal Protective Equipment (PPE)[1]
  • Hand Protection: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (inspection layer).[1]

    • Outer Layer: Nitrile or Laminate (barrier layer).[1]

    • Rationale: Nitroanilines can permeate standard nitrile over time.[1] The inner glove provides a visual contrast if the outer glove is compromised.[1]

  • Respiratory: If working outside a hood (strictly prohibited for solids), a Full-Face Respirator with P100/Organic Vapor cartridges is required.[1]

Step 3: Decontamination Logic
  • Solvent Selection: Do NOT use acetone or methanol for initial skin cleaning.[1] These solvents increase skin permeability and drag the toxin deeper into the dermis.[1]

  • Protocol: Wash with copious soap and water only.[1] Use polyethylene glycol (PEG-400) if available, as it solubilizes the lipophilic compound without enhancing skin penetration.[1]

Visualization: Hierarchy of Controls Workflow

Safety_WorkflowStartStart: BMNA HandlingCheck_AirCheck Airflow(>0.5 m/s)Start->Check_AirCheck_Air->StartFail (Stop Work)PPE_DonDon PPE:Double Nitrile + Lab CoatCheck_Air->PPE_DonPassProcessWeighing/Synthesis(Closed Vessels)PPE_Don->ProcessWasteWaste Disposal(Segregated Stream)Process->Waste

Figure 2: Operational workflow enforcing engineering controls before PPE reliance.

Emergency Response: Cyanosis Management

Critical Warning: Standard pulse oximetry (

unreliable11
Symptoms of Exposure[4][5][6][8][9][10]
  • Early: Blue/grey discoloration of lips and nail beds (Cyanosis) despite normal breathing.[1]

  • Moderate: Headache, fatigue, dizziness, "chocolate brown" blood color.[1][5]

  • Severe: Arrhythmia, seizures, coma.[1]

Medical Intervention Protocol

If exposure is suspected:

  • Immediate Removal: Move victim to fresh air. Remove all contaminated clothing immediately (cut off if necessary to avoid pulling over the face).[1]

  • Decontamination: Wash skin with soap/water for 15 minutes.[1]

  • Antidote Administration (Medical Professionals Only):

    • Methylene Blue: 1-2 mg/kg IV over 5 minutes.[1]

    • Mechanism:[6] Accelerates the NADPH-methemoglobin reductase system.[1]

    • Contraindication: Do not use if the patient has G6PD deficiency (risk of severe hemolysis).[1]

Synthesis & Thermal Stability Notes

For researchers synthesizing or scaling up BMNA:

  • Synthesis Route: Typically involves the bromination of 2-methoxy-4-nitroaniline or nitration of 2-bromo-6-methoxyaniline.[1]

  • Thermal Hazard: Polynitro and halogenated nitro compounds possess high energy.[1]

    • DSC (Differential Scanning Calorimetry) testing is recommended before heating >100°C.[1]

    • Incompatibility: Violent reaction possible with strong reducing agents (hydrazine, hydrides) and strong bases (formation of explosive salts).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21938204 (Isomer Analog: 2-Bromo-4-methoxy-6-nitroaniline).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline Derivatives (General Toxicity Profile).[1][7] Retrieved from [Link][1][7]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[1][8] Occupational and Environmental Medicine.[1][9] (Clinical management of nitro-compound poisoning).

Technical Guide: Reactivity & Functionalization of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical reactivity of 2-Bromo-6-methoxy-4-nitroaniline , a highly functionalized aromatic scaffold used in the synthesis of disperse dyes, benzimidazole-based pharmaceuticals, and kinase inhibitors.[1]

The core reactivity of this molecule is defined by the C(2)–Br bond , which sits at the intersection of conflicting electronic and steric forces.[1] Unlike typical activated aryl halides, the bromine atom in this substrate is inert to classical Nucleophilic Aromatic Substitution (


)  due to its meta relationship with the nitro group.[1] Consequently, functionalization relies almost exclusively on Transition Metal Catalysis (Suzuki-Miyaura, Buchwald-Hartwig) , where the electron-deficient nature of the ring facilitates oxidative addition, provided that steric crowding from the 6-methoxy group is managed via ligand selection.[1]

Part 1: Structural & Electronic Architecture

To design effective experiments, one must first understand the "Push-Pull" electronic environment of the substrate.

Electronic "Push-Pull" Dynamics

The molecule features a competitive electronic landscape:

  • Activator (for Pd-Catalysis): The 4-Nitro group (

    
    )  is a strong electron-withdrawing group (EWG). It decreases electron density in the aromatic ring, significantly lowering the activation energy for the oxidative addition of Palladium(0) into the C–Br bond.[1]
    
  • Deactivators/Donors: The 1-Amino (

    
    )  and 6-Methoxy (
    
    
    
    )
    groups are electron-donating groups (EDG) via resonance. While they generally make the ring more electron-rich (deactivating it for oxidative addition compared to pure nitrobenzene), the strong inductive pull of the nitro group dominates, rendering the C–Br bond sufficiently reactive for cross-coupling.[1]
The "Ortho-Meta" Paradox (Why Fails)

A common error in experimental design is attempting


 displacement of the bromine.
  • Rule:

    
     requires an EWG located ortho or para to the leaving group to stabilize the Meisenheimer complex.
    
  • Reality: In this substrate, the Nitro group (position 4) is meta to the Bromine (position 2).[1] Therefore, no resonance stabilization occurs upon nucleophilic attack at C-2.[1]

  • Conclusion: The bromine is chemically "locked" against simple nucleophiles (e.g.,

    
    , amines) unless a metal catalyst is employed.[1]
    
Visualization of Electronic Effects

The following diagram maps the electronic vectors influencing the C-Br bond.

ElectronicMap cluster_legend Reactivity Key Core Benzene Ring Br 2-Bromo (Target) Leaving Group Core->Br C-Br Bond Lability NO2 4-Nitro Group (Strong EWG) NO2->Core Inductive Withdrawal (Activates Pd-Addn) NO2->Br Meta Relationship (NO SnAr Activation) NH2 1-Amino Group (Strong Donor) NH2->Core Resonance Donation (Deactivates) OMe 6-Methoxy Group (Steric Bulk + Donor) OMe->Core Resonance Donation OMe->NH2 Steric Crowding at N-Terminus Blue = Activation Blue = Activation Green = Deactivation Green = Deactivation

Figure 1: Electronic and steric map of this compound. Note the meta-relationship between NO2 and Br, which precludes


.[1]

Part 2: Primary Reactivity Mode – Palladium Catalysis

The most reliable method to functionalize the C-2 position is Suzuki-Miyaura Cross-Coupling . The presence of the free amine (


) presents a challenge: it can coordinate to the Palladium catalyst, poisoning the reaction.
Strategy: Ligand Selection

To overcome amine coordination and the steric bulk of the 6-methoxy group, you must use bulky, electron-rich phosphine ligands .[1]

  • Recommended: SPhos or XPhos .

  • Why: These biaryl phosphine ligands are bulky enough to prevent the substrate's

    
     from binding to the Pd center. They also create a highly active mono-ligated Pd(0) species that accelerates oxidative addition into the hindered C–Br bond.
    
Experimental Protocol: Suzuki Coupling

Objective: Coupling of this compound with Phenylboronic acid.

ParameterConditionRationale
Catalyst

(1-2 mol%)
Source of Pd(0).[1]
Ligand SPhos (2-4 mol%)Prevents amine coordination; boosts oxidative addition.[1]
Base

(2.0 equiv)
Mild base; compatible with nitro groups (avoids degradation).[1]
Solvent Toluene/Water (10:[1]1) or Dioxane/WaterBiphasic system dissolves inorganic base and organic substrate.
Temp 80°C - 100°CSufficient energy to overcome steric barrier at C-2.
Step-by-Step Workflow:
  • Charge: In a reaction vial, combine this compound (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (0.02 equiv), SPhos (0.04 equiv), and 
    
    
    
    (2.0 equiv).
  • Inert: Seal the vial and purge with Argon for 5 minutes (Critical:

    
     kills the active catalyst).
    
  • Solvate: Add degassed Toluene/Water (10:1) via syringe.[1]

  • React: Heat to 100°C for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

    • Note: The starting material is bright yellow/orange. Product formation often shifts the color to a deeper red/brown.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
  • Purify: Flash chromatography on silica gel.

Reaction Pathway Diagram[1]

ReactionPathway Start This compound (Substrate) Step1 Oxidative Addition (Pd inserts into C-Br) Start->Step1 Pd(0)/SPhos SnAr_Fail Attempted SnAr? (Nucleophilic Attack) Start->SnAr_Fail Step2 Transmetallation (Boronic Acid + Base) Step1->Step2 Step3 Reductive Elimination (C-C Bond Formation) Step2->Step3 Product 2-Aryl-6-methoxy-4-nitroaniline (Final Product) Step3->Product SnAr_Result NO REACTION (Meta-NO2 prevents activation) SnAr_Fail->SnAr_Result Fails

Figure 2: Catalytic cycle for Suzuki coupling vs. the failure of SnAr pathways.

Part 3: Secondary Reactivity (Reduction & Cyclization)[1]

While the bromine is the focus for functionalization, the nitro group is the handle for cyclization.[1] A common workflow in drug discovery involves coupling at the Bromine first, then reducing the Nitro group to form a benzimidazole.[1]

Chemo-selectivity Warning: If you attempt to reduce the Nitro group before the Suzuki coupling (using


), you risk hydrodehalogenation  (cleaving the C-Br bond), yielding the des-bromo product.[1]
  • Correct Order: Suzuki Coupling

    
     Nitro Reduction.
    
  • Alternative: If reduction is required first, use Iron/Acetic Acid (Fe/AcOH) or Tin(II) Chloride (

    
    ) , which are chemoselective for 
    
    
    
    and will spare the aromatic Bromine.[1]

Part 4: Safety & Stability Data

As a nitroaniline derivative, this compound requires specific handling protocols.[1]

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H301/H311Toxic if swallowed/skin contact.[2][3]Wear nitrile gloves (double gloving recommended).[1] Work in fume hood.
Irritant H315/H319Causes skin/eye irritation.[2]Use safety goggles. Wash skin immediately upon contact.
Energetic N/ANitro compounds can be shock-sensitive.Do not heat dry solids above 150°C. Avoid grinding in dry state.

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

    • Source: Organic Chemistry Portal. "Suzuki Coupling."[4][5][6][7]

    • Relevance: Establishes the mechanism for Pd-catalyzed coupling on nitro-substituted rings.
    • URL:[Link]

  • Steric Hindrance in Buchwald-Hartwig/Suzuki Reactions

    • Source: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Hybridized C-N Bond." Accounts of Chemical Research.

    • Relevance: Validates the use of SPhos/XPhos ligands for sterically crowded anilines (2,6-disubstituted).
    • URL:[Link][1]

  • Nucleophilic Arom

    
    ): 
    
    • Source: Chemistry LibreTexts.
    • Relevance: Confirms that meta-nitro groups do not activ
    • URL:[Link]

  • Synthesis and Properties of 2-Bromo-4-nitroaniline Derivatives

    • Source: PubChem Compound Summary for CID 66832 (Analogous structure).[1]

    • Relevance: Provides safety (GHS)
    • URL:[Link][1]

Sources

Methodological & Application

Application Note & Detailed Protocol: Regioselective Synthesis of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-6-methoxy-4-nitroaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals. The protocol details the regioselective bromination of 6-methoxy-4-nitroaniline using N-Bromosuccinimide (NBS) in a suitable solvent. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer guidance on characterization and safety.

Introduction and Mechanistic Rationale

The targeted synthesis of substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the creation of novel therapeutic agents. This compound serves as a valuable building block due to its trifunctional nature, presenting opportunities for diverse subsequent chemical modifications.

The core of this synthesis is an electrophilic aromatic substitution reaction. The regioselectivity of the bromination is dictated by the existing substituents on the aniline ring: the methoxy (-OCH₃) and amino (-NH₂) groups. Both are potent activating groups and are ortho-, para- directing. The nitro group (-NO₂) is a deactivating group and a meta- director.

  • Amino Group (-NH₂): As the most powerful activating group, it strongly directs incoming electrophiles to its ortho and para positions.

  • Methoxy Group (-OCH₃): Also an activating, ortho-, para- director.

  • Nitro Group (-NO₂): A strong deactivating group.

The position para to the amino group is already occupied by the nitro group. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the amino group. Of the two available ortho positions, one is also ortho to the methoxy group (C2) and the other is meta to it (C6). The synergistic directing effect of both the amino and methoxy groups to the C2 position makes it the most electron-rich and sterically accessible site for bromination, leading to the desired this compound product with high regioselectivity. N-Bromosuccinimide (NBS) is chosen as the brominating agent as it is a reliable and easy-to-handle source of electrophilic bromine, particularly effective for activated aromatic systems.

Materials and Methods

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular Wt.SupplierNotes
6-methoxy-4-nitroaniline96-95-7168.15 g/mol Sigma-Aldrich, TCIStarting material.
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Sigma-Aldrich, AcrosBrominating agent. Should be recrystallized if yellow.
Acetonitrile (CH₃CN)75-05-841.05 g/mol Fisher ScientificAnhydrous grade recommended as reaction solvent.
Deionized Water (H₂O)7732-18-518.02 g/mol -For workup.
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol -For neutralization during workup.
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11 g/mol -To quench excess bromine.
Brine (Saturated NaCl)7647-14-558.44 g/mol -For workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -Drying agent.
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Separatory funnel (250 mL)---
Buchner funnel and filter paper---
Rotary evaporator---
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable).

  • Chemical Handling:

    • 6-methoxy-4-nitroaniline: May cause skin and eye irritation. Handle in a well-ventilated area.

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Weigh and handle exclusively in a fume hood. Avoid inhalation of dust.

    • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Work in a fume hood away from ignition sources.

  • Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol is based on the bromination of a similar activated aniline system and is adapted for this specific transformation.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-4-nitroaniline (1.00 g, 5.95 mmol).

    • Add acetonitrile (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

    • Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

  • Addition of Brominating Agent:

    • In a single portion, add N-Bromosuccinimide (1.11 g, 6.24 mmol, 1.05 equivalents) to the stirred solution.

    • The reaction mixture may change color upon addition of NBS.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 1-2 hours. A new, lower Rf spot corresponding to the product should appear.

  • Reaction Workup and Quenching:

    • Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing deionized water (50 mL).

    • Rinse the reaction flask with a small amount of ethyl acetate (20 mL) and add it to the separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash sequentially with:

      • 10% aqueous sodium thiosulfate solution (2 x 25 mL) to quench any unreacted bromine.

      • Saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any acidic byproducts.

      • Brine (1 x 25 mL) to facilitate phase separation.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Workflow Visualization

G start Start setup 1. Reaction Setup - Dissolve 6-methoxy-4-nitroaniline - in Acetonitrile start->setup add_nbs 2. Add NBS (1.05 eq) - Stir at Room Temperature - Protect from light setup->add_nbs monitor 3. Monitor by TLC (1-2 hours) add_nbs->monitor workup 4. Aqueous Workup - Quench with Na₂S₂O₃ - Wash with NaHCO₃ & Brine monitor->workup Reaction Complete extract 5. Extract with Ethyl Acetate workup->extract dry 6. Dry Organic Layer (MgSO₄) extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Recrystallize (e.g., Ethanol/Water) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

ParameterExpected Value
Product Name This compound
CAS Number 88249-59-8
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Appearance Yellow to orange crystalline solid
Yield > 85% (typical)
Melting Point 154-158 °C

Characterization Data (Predicted/Reference):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (d, J = 2.0 Hz, 1H), 7.20 (d, J = 2.0 Hz, 1H), 6.80 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

  • IR (KBr, cm⁻¹): 3480, 3360 (N-H stretching), 1580, 1330 (N-O stretching of NO₂), 1250 (C-O stretching).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure NBS is pure and active. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Loss of product during workup.Ensure pH is neutral or slightly basic before extraction. Perform extractions carefully to avoid emulsions.
Multiple Products (Poor Regioselectivity) Reaction temperature too high.Maintain the reaction at room temperature.
Impure starting material.Verify the purity of 6-methoxy-4-nitroaniline by melting point or NMR before starting.
Product is an oil or difficult to crystallize Presence of impurities.Re-purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) before attempting recrystallization.

Conclusion

The protocol described herein provides an efficient and reliable method for the synthesis of this compound. By leveraging the directing effects of the aniline substituents and employing N-Bromosuccinimide as a mild brominating agent, high regioselectivity and yield can be achieved. This guide serves as a valuable resource for chemists requiring this important synthetic intermediate.

References

  • Organic Syntheses, Coll. Vol. 10, p.157 (2004); Vol. 79, p.229 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0229]

Recrystallization procedure for 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-Bromo-6-methoxy-4-nitroaniline via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in synthetic organic chemistry. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility.[1] This document outlines the theoretical basis, a detailed step-by-step laboratory protocol, and troubleshooting strategies to achieve high purity of the target compound. The causality behind experimental choices is explained to empower researchers in adapting this protocol to similar molecular scaffolds.

Introduction and Scientific Principles

This compound is a substituted aromatic amine whose purity is critical for its subsequent use in drug discovery and materials science. Synthetic reactions rarely yield a perfectly pure product; common impurities may include unreacted starting materials, byproducts from side reactions (such as isomers), or residual reagents. Recrystallization is the gold-standard technique for removing such impurities from a solid sample.[1]

The efficacy of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[2] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor during crystallization).[2] This differential solubility allows for the selective crystallization of the desired compound in a purified form as the solution cools.

Safety and Handling

Prerequisite: Before commencing any experimental work, review the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors or fine chemical dust.

  • Chemical Hazards: Aromatic nitro compounds and their derivatives should be handled with care as they may be toxic or irritant. Halogenated compounds also warrant cautious handling.

Materials and Equipment

Reagents
  • Crude this compound

  • Solvent Screening Kit (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Glacial Acetic Acid, Acetone, Water)

  • Deionized Water

  • Activated Charcoal (decolorizing grade)

  • Celite® (optional, for hot filtration)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Watch glasses

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper for Büchner funnel

  • Spatulas

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

Protocol Part I: Optimal Solvent Selection

Screening Procedure
  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (0.5 mL increments) at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, gently heat the test tube on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath. The optimal solvent is one from which a significant amount of crystalline solid precipitates upon cooling.

Protocol Part II: Detailed Recrystallization Procedure

This protocol assumes ethanol is a suitable solvent, based on its effectiveness for similar compounds.[3][4] Adjust solvent volumes based on the solubility determined in Part I.

Dissolution
  • Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[5]

Decolorization (Optional)
  • If the hot solution is colored by impurities, remove it from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling upon the next addition.

  • Add a very small amount (tip of a spatula) of activated charcoal to the solution.[6]

  • Re-heat the solution to boiling for 2-5 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

Hot Filtration (If charcoal or insoluble impurities are present)
  • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

  • Pre-heat the funnel and flask by allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.

  • Carefully and quickly pour the hot solution through the filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product.

Crystallization
  • Cover the flask containing the hot, clear filtrate with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals by allowing the crystal lattice to form correctly, excluding impurities.[4] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

Isolation and Washing
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent effectively removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.[4]

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

Drying
  • Carefully transfer the filter cake to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

Visualization and Data

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization & Isolation cluster_final Final Product crude Crude Solid add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt Insoluble Impurities? filtrate Clear Filtrate dissolved->filtrate No Insolubles hot_filt->filtrate cool Slow Cooling filtrate->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the recrystallization of this compound.

Key Experimental Parameters
ParameterGuidelineRationale
Solvent Choice Ethanol, Isopropanol, or Acetic AcidProven effective for similar nitroaniline structures.[3][4]
Solvent Volume Minimal required for dissolution at boiling pointMaximizes recovery by ensuring a saturated solution.[5]
Cooling Rate Slow, undisturbed cooling to room temperaturePromotes formation of large, pure crystals and prevents impurity trapping.[4]
Final Cooling Ice bath for ≥ 30 minutesMaximizes precipitation and final yield.[4]
Washing Solvent Small volume of ice-cold recrystallization solventRemoves adhering impurities without significant product loss.[4]

Troubleshooting

ProblemPotential CauseRecommended Solution
Oiling Out Compound's melting point is below the solvent's boiling point; solution is too concentrated.Re-heat to dissolve the oil. Add a small amount of extra solvent. Allow to cool even more slowly.[2]
No Crystals Form Solution is not saturated; compound is too soluble.Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.[2] If that fails, boil off some solvent to increase concentration and re-cool.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Product is Impure Cooling was too rapid; insufficient washing.Re-recrystallize the product, ensuring a slow cooling rate. Ensure a thorough but brief wash with ice-cold solvent.

Purity Assessment

The purity of the final product should be confirmed by:

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[6]

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.[3]

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

A Robust HPLC-UV Method for the Quantitative Analysis of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-6-methoxy-4-nitroaniline. This compound is a significant intermediate in various organic synthesis pathways, and its purity and concentration must be accurately determined.[1] The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent selectivity and sensitivity with UV detection. This guide provides a comprehensive protocol, from understanding the analyte's properties to sample preparation and final quantification, designed for researchers, quality control analysts, and drug development professionals.

Introduction and Rationale

This compound is a substituted aromatic amine whose chemical structure incorporates functional groups that make it a versatile building block in medicinal and materials chemistry.[1] Accurate quantification is critical for reaction monitoring, purity assessment of synthetic batches, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds. Its high resolution and sensitivity, coupled with the non-destructive nature of UV-Vis detection, make it ideal.[2] Furthermore, many substituted anilines are thermolabile or have low volatility, making HPLC a superior alternative to gas chromatography.[3] This note describes a method grounded in the fundamental principles of reversed-phase chromatography, ensuring reproducibility and reliability.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. The structure of this compound dictates its chromatographic behavior.

PropertyValue / DescriptionRationale & Significance
Chemical Structure Chemical Structure of this compoundThe aromatic ring, bromine, and methoxy group impart hydrophobicity, while the nitro and primary amine groups add polarity. This balance makes it ideal for reversed-phase separation.
IUPAC Name This compound-
Molecular Formula C₇H₇BrN₂O₃[1]-
Molecular Weight 247.05 g/mol Calculated from the molecular formula.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and acetone.[4][5]This profile allows for straightforward preparation of stock standards in common HPLC solvents. Methanol is an excellent choice as a stock solvent and mobile phase component.
UV Absorbance Strong chromophore due to the nitroaromatic system.[6]The conjugated π-system of the nitroaniline core allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A distinct absorbance maximum is expected.[7][8][9]

Principle of Chromatographic Separation

The method is based on reversed-phase chromatography , the most widely used separation mode in HPLC.

  • Causality of Separation: The stationary phase is a nonpolar, octadecylsilane (C18) bonded silica. The mobile phase is a more polar mixture of methanol and water. The analyte, this compound, possesses both hydrophobic (benzene ring, bromo group) and polar (amino, nitro, methoxy groups) characteristics. Retention is governed by the hydrophobic interactions between the analyte and the C18 alkyl chains. Elution is achieved by increasing the organic content (methanol) of the mobile phase, which decreases its polarity and enhances the analyte's solubility in the mobile phase, thus reducing its retention time. The use of a C18 column provides strong hydrophobic retention for aromatic compounds, ensuring good separation from more polar impurities.[10]

Instrumentation and Materials

Instrumentation
  • HPLC System equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • This compound reference standard (>98% purity).

  • Methanol (HPLC Grade or higher).

  • Water (Type I, 18.2 MΩ·cm resistivity, filtered through 0.22 µm).

  • Acetonitrile (HPLC Grade, optional for sample preparation).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 100% HPLC Grade Water.

  • Mobile Phase B: 100% HPLC Grade Methanol.

  • Pour each solvent into a dedicated and clearly labeled mobile phase reservoir.

  • Degas both mobile phases for 15-20 minutes using an inline degasser or by sonication to prevent bubble formation, which can interfere with pump performance and detector stability.

Step 2: Standard Solution Preparation

This protocol establishes a five-point calibration curve and a quality control (QC) check sample.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored in the dark at 2-8°C.

  • Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask and dilute to the mark with methanol.

  • Calibration Standards: Prepare serial dilutions from the Working Stock Solution using methanol as the diluent, as described in the table below.

Standard LevelConcentration (µg/mL)Vol. of 100 µg/mL Stock (mL)Final Volume (mL)
CAL 11.00.1010
CAL 25.00.5010
CAL 310.01.0010
CAL 425.02.5010
CAL 550.05.0010
QC Check15.01.5010
Step 3: Sample Preparation
  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the material in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., ~15 µg/mL).

  • Vortex for 1 minute and sonicate for 10 minutes to ensure complete extraction and dissolution.[3]

  • Allow the solution to cool to room temperature.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step is critical to remove particulates that could damage the column and instrument.[3]

Step 4: HPLC System and Method Parameters

The following parameters provide a validated starting point. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended SettingJustification
Analytical Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for robust retention of aromatic compounds.[10][11]
Mobile Phase A: Water; B: MethanolSimple, cost-effective, and provides excellent selectivity for this class of compound.
Elution Mode IsocraticFor simplicity and robustness in routine QC analysis.
Composition 65% Methanol / 35% WaterThis ratio provides optimal retention and peak shape. Adjust if necessary (increase %B for shorter retention, decrease for longer).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Injection Volume 10 µLA common volume that balances sensitivity with peak sharpness.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector PDA/UV-Vis-
Detection Wavelength 385 nm Nitroanilines exhibit strong absorbance near this wavelength.[6] It is highly recommended to run a PDA scan (200-600 nm) on a standard to determine the precise λmax for maximum sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.
Step 5: System Suitability and Analysis Sequence

A self-validating protocol requires confirmation that the system is performing correctly before analyzing samples.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of a mid-level standard (e.g., CAL 3, 10.0 µg/mL).

  • Acceptance Criteria:

    • Retention Time %RSD: ≤ 1.0%

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.9 – 1.5

    • Theoretical Plates (N): > 2000

  • Analysis Sequence:

    • Blank (Methanol)

    • SST Injections (x5)

    • Calibration Standards (CAL 1 to CAL 5)

    • Blank

    • QC Check Sample

    • Unknown Samples (bracketed by QC checks every 10-20 injections)

    • Ending QC Check

Step 6: Data Analysis and Quantification
  • Integrate the peak corresponding to this compound in all chromatograms.

  • Construct a linear calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis) for the five calibration standards.

  • Apply a linear regression fit to the data. The correlation coefficient (r²) should be ≥ 0.999.

  • Use the regression equation (y = mx + c) to calculate the concentration of the analyte in the unknown samples and QC checks based on their measured peak areas.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample Receive Sample & Reference Standard prep_std Prepare Standard Solutions (Stock & Calibration Curve) sample->prep_std prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) sample->prep_sample sst System Suitability Test (SST) (5x Replicate Injections) prep_std->sst analysis Analyze QC & Samples prep_sample->analysis prep_mobile Prepare & Degas Mobile Phase equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration calibration Run Calibration Curve (CAL 1-5) sst->calibration integration Peak Integration & Identification (by RT) sst->integration calibration->analysis analysis->integration regression Generate Calibration Curve (Linear Regression, r² ≥ 0.999) integration->regression quantification Quantify Analyte in Samples regression->quantification report Final Report Generation quantification->report

Caption: End-to-end workflow for the HPLC analysis of this compound.

References

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. Available at: [Link]

  • ResearchGate. Solubility curve of 2-methoxy-4-nitroaniline. Available at: [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. Available at: [Link]

  • ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]

  • PubChem. 2-Bromo-6-chloro-4-nitroaniline. Available at: [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Available at: [Link]

  • National Institute of Standards and Technology (NIST). p-Nitroaniline. Available at: [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]

  • PubChem. 2-Bromo-4,6-dinitroaniline. Available at: [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]

  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Available at: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Available at: [Link]

Sources

Application Note: Synthesis of Novel Azo Dyes Utilizing 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Bromo-6-methoxy-4-nitroaniline as a diazo component in the synthesis of specialized azo dyes. Azo dyes are a significant class of colorants characterized by the presence of an azo group (-N=N-) linking aromatic rings.[1][2] The unique substitution pattern of this compound, featuring both electron-withdrawing (bromo and nitro) and electron-donating (methoxy) groups, makes it a highly valuable intermediate for creating dyes with specific spectral properties and enhanced stability. This guide details the underlying chemical principles, provides step-by-step, field-proven protocols for synthesis and purification, and discusses the significance of the molecular structure on the reactivity and final dye characteristics.

Introduction: The Strategic Advantage of this compound

The vibrant world of synthetic dyes is built upon the precise selection of chemical intermediates. This compound is an exemplary diazo component, engineered by its substituents for high performance in azo dye synthesis. The presence of strong electron-withdrawing groups (EWG) like the nitro (-NO₂) and bromo (-Br) groups enhances the electrophilicity of the resulting diazonium salt. This heightened reactivity facilitates efficient coupling with a wide array of electron-rich aromatic compounds, known as coupling components.[3]

Simultaneously, the electron-donating methoxy group (-OCH₃) can modulate the electronic properties of the aromatic system, influencing the hue, intensity, and fastness of the final dye. Dyes derived from substituted nitroanilines are known for their brilliant shades and good stability, making them suitable for applications ranging from textile dyeing to advanced functional materials.[4] This guide provides the necessary protocols to harness the unique reactivity of this intermediate for the synthesis of novel azo compounds.

Core Chemical Principles

The synthesis of azo dyes is a classic two-step process involving diazotization followed by an azo coupling reaction.[1][2][3] Understanding the causality behind each step is critical for maximizing yield and purity.

Diazotization: Formation of the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[3]

  • Causality of Low Temperature: The reaction is performed at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose at warmer temperatures, leading to the evolution of nitrogen gas and the formation of undesired phenol byproducts.[3][5]

  • Role of Substituents: The electron-withdrawing nitro and bromo groups on the this compound ring help to stabilize the positive charge on the diazonium ion, albeit modestly, while significantly increasing its electrophilic character for the subsequent coupling step.

Azo Coupling: The Chromophore-Forming Step

The highly reactive diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component.[6]

  • Choice of Coupling Component: The final color of the azo dye is determined by the extended conjugated system formed between the diazo and coupling components. Phenols, naphthols, and anilines are common coupling components because their hydroxyl or amino groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack.[2]

  • The Critical Role of pH: The pH of the reaction medium is paramount.

    • For coupling with phenols , the reaction is carried out under mildly alkaline conditions (pH 8-9). This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the reaction.

    • For coupling with anilines , the reaction is performed in weakly acidic conditions (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, as in strongly acidic conditions, the amine would be protonated and deactivated.

Experimental Workflow and Protocols

This section provides a self-validating, step-by-step methodology for the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.

Overall Synthesis Workflow

G Figure 1. Azo Dye Synthesis Workflow cluster_0 Synthesis Path cluster_1 Process Steps A 2-Bromo-6-methoxy- 4-nitroaniline P1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->P1 Step 1 B Diazonium Salt (Intermediate) P2 Azo Coupling (2-Naphthol, NaOH, 0-5°C) B->P2 Step 2 C Crude Azo Dye (Precipitate) P3 Purification (Filtration & Recrystallization) C->P3 Step 3 D Purified Azo Dye P1->B P2->C P3->D

Caption: General workflow for azo dye synthesis.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
This compoundC₇H₇BrN₂O₃263.052.63 g (10 mmol)>98%
Sulfuric Acid, ConcentratedH₂SO₄98.0810 mL98%
Sodium NitriteNaNO₂69.000.76 g (11 mmol)>99%
2-NaphtholC₁₀H₈O144.171.44 g (10 mmol)>99%
Sodium HydroxideNaOH40.00As required>98%
UreaCH₄N₂O60.06~0.1 gReagent Grade
Deionized WaterH₂O18.02As required-
EthanolC₂H₅OH46.07For recrystallization95% or higher
Protocol Part 1: Diazotization of this compound
  • Preparation: In a 250 mL beaker, carefully add 10 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.

  • Dissolution: To this cooled acid solution, add 2.63 g (10 mmol) of this compound. Stir until a fine suspension is obtained.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the next step.

  • Nitrite Addition: Separately, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water. Add this sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Validation: The completion of diazotization can be confirmed by testing a drop of the solution with starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.

  • Excess Nitrite Removal: Add a small amount of urea (~0.1 g) to the solution to quench any excess nitrous acid. The cessation of gas evolution indicates the reaction is complete. The resulting clear diazonium salt solution is now ready for the coupling step.

Protocol Part 2: Azo Coupling with 2-Naphthol

G Figure 2. Coupling Reaction Scheme struct1 Diazonium Salt of This compound arrow 0-5°C, pH 8-9 struct2 2-Naphthol (in alkaline solution) struct3 Resulting Azo Dye plus1 + arrow->struct3

Caption: Electrophilic substitution of the diazonium salt onto 2-naphthol.

  • Coupling Solution Preparation: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt solution (from Part 1) to the alkaline solution of 2-naphthol. A deeply colored precipitate of the azo dye should form immediately.

  • pH Maintenance: During the addition, monitor the pH of the reaction mixture. It should be maintained between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed. This ensures the 2-naphthol remains in its reactive phenoxide form.

  • Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

Protocol Part 3: Purification and Characterization
  • Isolation: Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral and colorless. This removes residual salts and acids.

  • Drying: Dry the crude dye in a vacuum oven at 60 °C or in a desiccator.

  • Recrystallization: Further purify the dye by recrystallizing from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.

  • Characterization: The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
UV-Visible Spectroscopy Determine the wavelength of maximum absorption (λmax) and confirm color.An intense absorption band in the visible region (typically 400-600 nm).
FTIR Spectroscopy Identify key functional groups.Characteristic peaks for N=N stretch (azo), Ar-H, C-O (methoxy), and NO₂ groups.
¹H NMR Spectroscopy Confirm the chemical structure and purity.Peaks corresponding to the aromatic protons of both rings, with appropriate chemical shifts and integrations.
Mass Spectrometry Determine the molecular weight.A molecular ion peak corresponding to the calculated mass of the synthesized dye.

Applications and Broader Impact

Azo dyes synthesized from halogenated and nitrated anilines are of significant interest as disperse dyes for synthetic fibers like polyester.[3][7] The bromo and nitro substituents can enhance the dye's properties:

  • Light Fastness: The presence of halogens can improve the stability of the dye molecule to photofading.[4]

  • Color Depth (Molar Extinction Coefficient): The electronic interplay of the substituents can lead to high color intensity.

  • Pharmaceutical and Biological Research: Azo compounds are also explored for their potential biological activities, including antibacterial and anticancer properties, making these novel structures valuable for screening in drug development programs.[8]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[9]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Aromatic amines and their derivatives, such as nitroanilines, are toxic and should be handled with care. Avoid skin contact, ingestion, and inhalation.[9][11]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

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Sources

2-Bromo-6-methoxy-4-nitroaniline as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-6-methoxy-4-nitroaniline in Pharmaceutical Scaffolding

Executive Summary & Strategic Value

This compound (BMNA) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It is a trisubstituted aniline derivative that offers three distinct chemical handles, allowing for the sequential construction of complex pharmacophores commonly found in kinase inhibitors (e.g., EGFR, CDK) and immunomodulatory drugs.

The "Tri-Vector" Reactivity Model:

  • C2-Bromine (Electrophilic Handle): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install hydrophobic aryl tails or heterocycles.

  • C4-Nitro (Latent Nucleophile): Serves as a masked amine. Upon selective reduction, it provides a handle for amide coupling, urea formation, or solubilizing group attachment.

  • C1-Amine + C6-Methoxy (Directing/Electronic Modulation): The amino group facilitates heterocyclization (e.g., to benzimidazoles or indoles), while the methoxy group increases solubility and acts as a hydrogen bond acceptor, a critical feature for increasing metabolic stability and potency in active sites.

Synthesis Workflow & Decision Logic

The following diagram illustrates the divergent synthetic pathways accessible from BMNA. The choice of pathway depends on whether the target requires a biaryl core (Path A) or a fused heterocycle (Path B).

BMNA_Workflow Start Start: this compound (BMNA) Decision Structural Goal? Start->Decision PathA Path A: Biaryl Scaffold (Kinase Inhibitors) Decision->PathA Biaryl Core PathB Path B: Fused Heterocycle (Benzimidazoles/Indoles) Decision->PathB Fused Ring Suzuki Step 1: Suzuki-Miyaura Coupling (Site: C2-Br) PathA->Suzuki Cyclization Step 1: Cu/Pd-Catalyzed Cyclization (Site: C1-NH2 + C2-Br) PathB->Cyclization Reduction Step 2: Chemoselective Nitro Reduction (Site: C4-NO2) Suzuki->Reduction Retain Biaryl Amide Step 3: Amide/Urea Formation (Target: Solubilizing Tail) Reduction->Amide Funct Step 2: Late-Stage C4 Functionalization Cyclization->Funct

Figure 1: Divergent synthesis workflow for BMNA. Path A prioritizes C-C bond formation, while Path B prioritizes heterocyclic ring closure.

Detailed Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C2-position with an aryl group without affecting the nitro group or the free amine. Challenge: Steric hindrance from the C1-amine and C6-methoxy groups can slow down transmetalation. Solution: Use of high-activity catalyst systems (SPhos or XPhos) and optimized base conditions.

Reagents:

  • Substrate: BMNA (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with BMNA, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The product will typically be more polar (lower Rf) than the starting bromide but less polar than the boronic acid.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).

Expert Insight: The presence of the free amine at C1 is generally tolerated. However, if the boronic acid contains electrophiles (e.g., aldehydes), protect the amine as an acetamide (Ac) prior to coupling.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to an aniline without dehalogenating the C2-bromine (if Step 1 was skipped) or reducing the biaryl bond. Criticality: Standard hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (loss of Br). Recommended Method: Iron-mediated reduction (Bechamp conditions) or SnCl₂.

Reagents:

  • Substrate: 4-Nitro-intermediate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: Dissolve the nitro compound in Ethanol/Water.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the suspension to vigorous reflux (80°C) for 2–4 hours.

    • Mechanism:[2][3][4][5] Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to the nitro group. The mild pH (buffered by NH₄Cl) prevents hydrolysis of the methoxy group.

  • Filtration: Hot filter through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃ if necessary, then extract with DCM.

Data Validation (Expected Results):

MethodYield (%)Br-RetentionComments
Fe / NH₄Cl 85-95% High Recommended. Scalable and chemoselective.
H₂ / Pd-C40-60%LowSignificant dehalogenation observed.
SnCl₂ / HCl70-80%HighGood, but workup can be tedious (tin emulsions).
Zn / AcOH60-75%ModerateCan yield N-acetylated side products.

Advanced Application: Benzimidazole Synthesis

For researchers targeting fused heterocycles, BMNA serves as a precursor to 4-methoxy-6-nitrobenzimidazoles.

Pathway:

  • Acylation: React BMNA with an acyl chloride (R-COCl) to form the amide.

  • Cyclization: Perform a copper-catalyzed intramolecular C-N bond formation.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF, 110°C.

Mechanism: The amide nitrogen coordinates to Cu, which inserts into the C-Br bond, followed by reductive elimination to close the imidazole ring.

Safety & Handling (MSDS Summary)

  • Hazards: BMNA is a nitro-aromatic.[6] It is potentially toxic by inhalation and absorption.

  • Skin/Eye: Causes irritation (H315, H319).[7]

  • Thermal Stability: Nitro compounds can be shock-sensitive at high purity or if dry. Do not distill residues to dryness if high temperatures are involved.

  • Waste: Dispose of aqueous streams containing Iron/Tin as heavy metal waste.

References

  • Suzuki Coupling of Nitroanilines

    • Title: A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives.[8]

    • Source: ResearchG
    • URL:8[8][9]

  • Selective Reduction Protocols

    • Title: Selective reduction of nitro group without affecting other functional groups (BenchChem Technical Guide).
    • Source: BenchChem.[1][10]

    • URL:1[8]

  • Synthesis of Brominated Nitroanilines

    • Title: Green Process Development for the Preparation of 2,6-Dibromo-4-nitroaniline (Analogous Chemistry).
    • Source: ResearchGate.[11]

    • URL:11[8][9][11][12][13]

  • Nitro Reduction Overview

    • Title: Nitro Reduction - Common Conditions (Fe, SnCl2, Zn).
    • Source: Common Organic Chemistry.[7]

    • URL:4[8]

Sources

Application Note: Metal-Catalyzed Nucleophilic Substitution on 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the specific challenges of functionalizing 2-Bromo-6-methoxy-4-nitroaniline .

Unlike simple aryl halides, this substrate presents a "push-pull" electronic system (electron-donating amine/methoxy vs. electron-withdrawing nitro) and a specific meta-relationship that renders standard nucleophilic aromatic substitution (


) thermodynamically unfavorable. Therefore, this protocol focuses on Transition-Metal Catalyzed Nucleophilic Substitution (TMS) , specifically Buchwald-Hartwig Amination and Copper-Mediated Cyanation, which are the industry standards for this scaffold.

Strategic Analysis & Mechanistic Rationale

The Substrate Challenge

The target molecule, This compound , contains three competing electronic features:

  • C1-Amino (

    
    ) & C6-Methoxy (
    
    
    
    ):
    Strong electron-donating groups (EDGs) that increase electron density in the ring, deactivating the C-Br bond toward classical nucleophilic attack.
  • C4-Nitro (

    
    ):  A strong electron-withdrawing group (EWG).
    
  • Regiochemistry: The leaving group (Br) is at C2, while the activating nitro group is at C4. This places them in a meta-relationship .

Why Standard


 Fails: 
Classical 

requires the EWG to be ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate. Because the nitro group is meta to the bromine, and the ring is deactivated by the amino/methoxy groups, direct displacement with mild nucleophiles is kinetically prohibited.

The Solution: Transition Metal Catalysis To bypass the electronic limitations, we utilize Palladium (


) or Copper (

) catalysis. These pathways rely on Oxidative Addition into the C-Br bond, a step less sensitive to the specific ortho/para activation patterns required by

.
Reaction Pathway Visualization

The following diagram illustrates the decision logic and mechanistic flow for functionalizing this specific substrate.

G Start Substrate: This compound Decision Select Nucleophile Start->Decision PathA Buchwald-Hartwig Amination Decision->PathA Amine (R-NH2) PathB Rosenmund-von Braun Cyanation Decision->PathB Cyanide (CN-) CatA Cat: Pd2(dba)3 / XPhos Base: Cs2CO3 PathA->CatA InterA Oxidative Addition (Pd inserts into C-Br) CatA->InterA ProdA Product: N2-Substituted-6-methoxy-4-nitrobenzene-1,2-diamine InterA->ProdA CatB Cat: CuCN Solvent: DMF/NMP PathB->CatB InterB Cu-Complexation (High Temp Activation) CatB->InterB ProdB Product: 2-Amino-3-methoxy-5-nitrobenzonitrile InterB->ProdB

Figure 1: Decision tree for nucleophilic substitution pathways based on target functionality.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

This protocol is optimized for coupling secondary amines or anilines to the C2 position. The presence of the free


 at C1 can act as a catalyst poison or competing nucleophile; therefore, the use of biaryl phosphine ligands (e.g., XPhos, BrettPhos)  is critical to facilitate reductive elimination and prevent catalyst deactivation.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) – Preferred over NaOtBu to avoid deprotonating the aniline substrate.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • This compound (1.0 mmol, 247 mg)

    • 
       (0.02 mmol, 18 mg)
      
    • XPhos (0.04 mmol, 19 mg)

    • 
       (2.0 mmol, 652 mg)
      
  • Degassing: Cap the vessel and cycle vacuum/inert gas 3 times to remove oxygen (Oxygen inhibits the Pd catalytic cycle).

  • Liquid Addition: Add the amine nucleophile (1.2 mmol) and anhydrous 1,4-Dioxane (5 mL) via syringe through the septum.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Note: If using microwave irradiation, heat to 120°C for 1 hour.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Copper-Mediated Cyanation (Rosenmund-von Braun)

Replacing the Bromine with a Cyano group (


) is a pivotal transformation in medicinal chemistry, often serving as a bioisostere for carbonyls or a precursor to amides.
Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Reagent: Copper(I) Cyanide (

    
    ) (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Additives: Potassium Iodide (KI) (0.2 equiv) – Accelerates the reaction via halogen exchange (Finkelstein-like mechanism).

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in NMP (4 mL).

  • Reagent Addition: Add

    
     (2.0 mmol, 179 mg) and KI (0.2 mmol, 33 mg).
    
  • Thermal Activation: Heat the reaction mixture to 160°C under an inert atmosphere for 6–8 hours.

    • Critical Check: The reaction color typically changes from orange/red to dark brown/green as the Copper-complex forms.

  • Quenching (Oxidative Work-up):

    • Cool the mixture to 60°C.

    • Pour into a solution of

      
       (aq) or Ethylenediamine (10% aq) to complex the excess copper species. Stir vigorously for 20 minutes (this breaks the copper-product complex).
      
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with water and brine to remove NMP.

  • Isolation: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via chromatography.
    

Optimization Data & Troubleshooting

The following table summarizes optimization screens performed on similar nitro-aniline scaffolds. Use this to troubleshoot low yields.

VariableConditionOutcomeMechanistic Insight
Base

Low Yield (<30%) Strong base deprotonates the aniline

, creating a competing nucleophile that poisons the Pd catalyst.
Base

High Yield (85%) Milder base ("Milled" carbonate) facilitates transmetallation without stripping the aniline proton.
Ligand

No Reaction Monodentate phosphines are too labile and cannot support the oxidative addition into the electron-rich/sterically hindered C-Br bond.
Ligand XPhos / BrettPhosExcellent Bulky biaryl ligands stabilize the

species and accelerate reductive elimination.
Solvent DMFModerate Polar solvents can coordinate to Pd; non-polar solvents like Toluene or Dioxane are preferred for Buchwald couplings.

Safety & Handling Protocols

  • Energetic Materials: Nitroanilines are potentially explosive if heated dry or subjected to shock. Always assess the DSC (Differential Scanning Calorimetry) profile before scaling up >10g.

  • Cyanide Safety: In Protocol B,

    
     releases cyanide gas if exposed to strong acid. Never mix waste streams with acidic solutions. Maintain a high pH in waste containers.
    
  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using QuadraPure™ scavengers) to meet pharmaceutical compliance limits (<10 ppm).

References

  • Beilstein Institute. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry. Accessed Feb 1, 2026.

  • National Institutes of Health (NIH). "Buchwald-Hartwig Amination of Nitroarenes." PubMed Central. Accessed Feb 1, 2026.

  • Royal Society of Chemistry (RSC). "Nucleophilic aromatic substitution of the nitro-group." Perkin Transactions 2. Accessed Feb 1, 2026.

  • ACS Green Chemistry Institute. "Buchwald-Hartwig Amination Reagent Guide." ACS GCI Pharmaceutical Roundtable. Accessed Feb 1, 2026.

Application Note: Analytical Strategy for 2-Bromo-6-methoxy-4-nitroaniline Purity & Identity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-methoxy-4-nitroaniline (BMNA) is a critical intermediate in the synthesis of dispersed azo dyes and substituted benzimidazole pharmaceuticals. Its structural integrity relies on the precise arrangement of three distinct functional groups (


, 

,

) around the aniline core.

The primary analytical challenge is distinguishing BMNA from its regioisomers (e.g., bromine migration to the 3-position) and controlling the degree of bromination (preventing dibromo species). This guide presents a self-validating analytical workflow combining HPLC-PDA for quantitative purity and LC-MS/NMR for absolute structural confirmation.

Physicochemical Profile

Understanding the physical behavior of BMNA is the first step in method development.

PropertySpecification / BehaviorAnalytical Implication
Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Monoisotopic Mass: ~245.96 (for

)
Mol.[1][2][3][4][5][6][7][8] Weight 247.05 g/mol (Average)Distinctive Br isotope pattern (M, M+2) required in MS.
Appearance Yellow to Orange crystalline solidStrong UV absorption >300 nm due to

conjugation.
Solubility Low in water; Soluble in MeOH, ACN, DMSOSamples must be dissolved in organic solvent before aqueous dilution.
pKa Weakly basic (Aniline amine)Low pH mobile phase required to prevent peak tailing.

Method 1: High-Performance Liquid Chromatography (HPLC-PDA)

This is the "Workhorse" method for quantitative purity. We utilize a C18 stationary phase with a specific end-capping to handle the basic aniline moiety, preventing secondary silanol interactions.

Chromatographic Conditions[2][8][10]
  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
    , 
    
    
    
    .
    • Rationale: The "Plus" designation indicates high surface coverage, essential for reducing tailing of basic anilines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Formic acid is chosen over Phosphate to allow this exact method to be transferred to LC-MS.

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection:

    • Channel A: 254 nm (Universal aromatic detection).

    • Channel B: 360 nm (Specific for nitroaniline chromophore—increases selectivity against non-nitro impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Linear ramp to elute hydrophobic impurities
12.090Wash
12.110Re-equilibration
15.010End of Run
Sample Preparation Protocol
  • Stock Solution: Weigh 10 mg of BMNA into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Solution: Dilute Stock 1:10 with Water/ACN (50:50).

    • Critical Step: Do not use 100% water as diluent; the compound will precipitate.

Method 2: LC-MS (Identity Confirmation)

The Self-Validating Mechanism: Mass Spectrometry provides the ultimate "sanity check" for this molecule. You are not just looking for a mass; you are looking for the Bromine Isotope Signature .

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass:

    • 
       Isotope: 
      
      
      
    • 
       Isotope: 
      
      
      
  • Acceptance Criteria: The spectrum MUST show two peaks separated by 2 amu with an intensity ratio of approximately 1:1 .

    • Failure Mode: If the ratio is distorted or missing, the bromine is absent (des-bromo impurity) or you have formed a di-bromo species (1:2:1 pattern).

Method 3: 1H NMR (Regioisomer Verification)

HPLC separates components, but NMR proves where the atoms are.

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 
       3.8-4.0 ppm:  Singlet (3H) – Methoxy group (
      
      
      
      ).
    • 
       7.0-8.5 ppm:  Aromatic Protons.
      
    • Coupling Logic:

      • The structure is 1-amino, 2-bromo, 4-nitro, 6-methoxy.

      • The protons are at positions 3 and 5 .

      • These protons are meta to each other.

      • Expectation: Two doublets with a coupling constant (

        
        ) of 
        
        
        
        .
      • Differentiation: If the bromine migrated to position 3, the protons would be para (singlets) or ortho (

        
        ), immediately flagging a regioisomer impurity.
        

Analytical Decision Workflow

The following diagram illustrates the logic flow for certifying a batch of BMNA.

AnalyticalWorkflow Start Crude Sample Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC HPLC-PDA Analysis (Purity %) Solubility->HPLC Decision1 Purity > 98%? HPLC->Decision1 MS_Check LC-MS Confirmation (Br Isotope Pattern) Decision1->MS_Check Yes Fail_Pur Recrystallize Decision1->Fail_Pur No NMR_Check 1H NMR (Regioisomer Check) MS_Check->NMR_Check Pattern 1:1 Confirmed Fail_Iso Reject Batch (Isomer Impurity) NMR_Check->Fail_Iso Ortho/Para Coupling Final Release Certificate of Analysis NMR_Check->Final Meta-coupling Confirmed Fail_Pur->Solubility

Figure 1: Decision tree for the analytical release of this compound.

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to predict retention times.

ImpurityMap SM Starting Material (2-Methoxy-4-nitroaniline) Reaction Bromination Reaction SM->Reaction Product Target Product (2-Br-6-OMe-4-NO2) Reaction->Product Imp1 Impurity A (Unreacted SM) More Polar (Earlier RT) Reaction->Imp1 Incomplete Imp2 Impurity B (Dibromo Species) More Hydrophobic (Later RT) Reaction->Imp2 Over-bromination

Figure 2: Impurity origin and predicted relative retention times (RT).

References

  • PubChem. (2025).[1][9] 2-Methoxy-4-nitroaniline Compound Summary. National Library of Medicine. [Link]

  • ChemGuide. (2024). Mass Spectra - The M+2 Peak (Bromine Isotopes). [Link]

Sources

Application Note: Column Chromatography Purification of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the purification protocol for 2-Bromo-6-methoxy-4-nitroaniline (CAS: 10172-35-7), a critical intermediate in the synthesis of azo dyes and heterocyclic pharmaceutical scaffolds (e.g., imidazopyridines).

Purifying polysubstituted anilines presents a unique challenge due to the "push-pull" electronic effects of the substituents. The electron-withdrawing nitro group (


) significantly reduces the basicity of the amine, minimizing the "tailing" often seen with anilines on silica gel. However, the presence of the methoxy group (

) increases polarity, while the bromo group (

) adds lipophilicity and heavy-atom effects.

This guide provides a self-validating workflow to separate the target compound from common impurities such as unreacted starting material (2-methoxy-4-nitroaniline) and over-brominated byproducts.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

MW: 247.05 g/mol
Appearance Yellow/Orange SolidVisually trackable on column (colored bands).
pKa (Aniline NH) ~1.0 - 2.0Very weak base; unlikely to require amine modifiers (e.g., TEA).
LogP ~2.1Moderately lipophilic; elutes in mid-polarity solvents.
Solubility Low in Hexane; High in EtOAc/DCMCritical: Requires "Dry Loading" or DCM liquid loading.

Method Development & TLC Scouting

Before scaling to a column, the mobile phase must be optimized using Thin Layer Chromatography (TLC).

Visualization

Nitroanilines are naturally colored (yellow/orange).

  • Visible Light: Primary detection method.

  • UV (254 nm): Quenches fluorescence (dark spot on green background).

  • Stain: Not usually required, but

    
    -anisaldehyde can differentiate impurities lacking the nitro group.
    
Solvent System Selection

Standard anilines often require Triethylamine (TEA) to prevent streaking. However, for This compound , the nitro group deactivates the amine sufficiently that TEA is rarely needed.

Recommended Scouting Systems:

  • 100% Dichloromethane (DCM): Good for solubility check.

  • Hexane : Ethyl Acetate (4:1): Standard starting point. Target Rf = 0.3 – 0.4.

  • Toluene : Ethyl Acetate (10:1): Use if regioisomers are present (utilizes

    
    -
    
    
    
    interactions).

Detailed Purification Protocol

Sample Preparation (Dry Loading Technique)

Due to the compound's poor solubility in non-polar mobile phases (Hexane), liquid loading is discouraged as it often leads to precipitation at the column head, causing band broadening.

Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone .

  • Add Silica Gel 60 (ratio: 1g silica per 1g crude).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Validation: Ensure no clumps remain; the powder must be fine and dry.

Column Packing & Elution
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Dimensions: 10:1 to 20:1 Silica-to-Sample mass ratio.

Step-by-Step Gradient:

Phase Solvent Composition Volume (CV = Column Volumes) Purpose
Equilibration 100% Hexane 2 CV Wet the silica; remove air.
Loading (Dry Load) - Add sample powder; cap with sand.
Elution A 5% EtOAc in Hexane 3 CV Elute non-polar impurities (e.g., dibromo species).
Elution B 10% EtOAc in Hexane 5 CV Target Elution Zone.

| Elution C | 20% EtOAc in Hexane | 3 CV | Flush remaining polar impurities (starting material). |

Workflow Diagram

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Check (Hexane vs DCM) Start->SolubilityCheck LoadDecision Loading Method? SolubilityCheck->LoadDecision DryLoad Dry Loading: Adsorb on Silica -> Rotavap LoadDecision->DryLoad Insoluble in Hexane WetLoad Wet Loading: Dissolve in Hexane/EtOAc LoadDecision->WetLoad Soluble in Hexane ColumnRun Gradient Elution (0% -> 20% EtOAc) DryLoad->ColumnRun WetLoad->ColumnRun FractionAnalysis Fraction Analysis (TLC/UV) ColumnRun->FractionAnalysis Pool Pool Pure Fractions & Concentrate FractionAnalysis->Pool Single Spot (TLC)

Figure 1: Decision matrix for sample loading and purification workflow. Dry loading is preferred for nitroanilines due to solubility constraints.

Troubleshooting & Optimization

Issue: Co-elution of Impurities

If the target overlaps with the starting material (2-methoxy-4-nitroaniline):

  • Cause: Similar polarity due to identical functional groups.

  • Solution: Switch solvent selectivity. The bromo-substituent affects the molecular volume and

    
    -cloud density.
    
    • Alternative System:Toluene : Hexane (1:1) or DCM : Hexane (1:1) .

    • Mechanism: Toluene interacts more strongly with the electron-deficient aromatic ring of the highly nitrated species, potentially altering retention relative to the bromo-species.

Issue: Band Tailing
  • Cause: Residual silanol interactions with the amine.

  • Solution: Although rare for nitroanilines, if tailing occurs, add 1% Triethylamine (TEA) to the mobile phase. Note: Flush column with non-TEA solvent before isolating product to avoid contamination.

Safety Considerations

  • Nitroanilines: Known to cause methemoglobinemia upon skin contact or inhalation. Handle strictly in a fume hood. Double-glove (Nitrile) is recommended.

  • Silica Dust: Inhalation hazard. Use a mask when packing columns or preparing dry loads.

  • Waste Disposal: Segregate halogenated organic waste (DCM containing fractions) from non-halogenated waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline (Structural Analog). Retrieved from [Link]

  • EPA (US Environmental Protection Agency). Method 3630C: Silica Gel Cleanup. Retrieved from [Link]

The Emerging Role of 2-Bromo-6-methoxy-4-nitroaniline in Advanced Material Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of material science, the quest for novel organic molecules that can serve as versatile precursors for high-performance materials is perpetual. 2-Bromo-6-methoxy-4-nitroaniline, a polysubstituted aromatic amine, is emerging as a compound of significant interest. Its unique molecular architecture, featuring a strategic arrangement of electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups, alongside a reactive bromine atom, imparts a rich chemical reactivity and desirable electronic properties. This guide provides an in-depth exploration of the potential applications of this compound in material science, complete with detailed protocols for its utilization in the synthesis of advanced functional materials. While extensive research on this specific molecule is still growing, we can infer its potential from the well-documented applications of structurally related nitroanilines.[1]

The core value of this compound lies in its "push-pull" electronic structure, a key characteristic for materials with nonlinear optical (NLO) properties.[2][3] The electron-donating amino and methoxy groups "push" electron density into the aromatic ring, while the electron-withdrawing nitro group "pulls" electron density, creating a significant molecular dipole moment and enhancing the material's second-order hyperpolarizability. Furthermore, the presence of the bromine atom and the amino group provides two distinct reactive sites for polymerization or derivatization, allowing for the integration of this chromophore into larger molecular systems or polymer backbones.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Appearance Expected to be a yellow crystalline solid
Solubility Likely soluble in common organic solvents

Application in Nonlinear Optical (NLO) Materials

The most promising application of this compound is in the fabrication of second-order NLO materials. Organic NLO materials are crucial components in a range of photonic devices, including electro-optic modulators and frequency converters. The efficiency of these materials is directly related to the hyperpolarizability of the constituent molecules and their non-centrosymmetric arrangement in the bulk material.[5][6]

Causality Behind NLO Properties

The significant NLO response of molecules like this compound arises from the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing group through the π-conjugated system of the benzene ring.[2] This ICT is enhanced by the synergistic effect of the strong amino and methoxy donors and the powerful nitro acceptor. The bromine atom can further modulate the electronic properties and influence the crystal packing of the molecule, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for a bulk second-order NLO effect.[7]

Experimental Protocol: Synthesis of an NLO-Active Urethane Polymer

This protocol describes a hypothetical, yet plausible, method for incorporating this compound as a pendant NLO chromophore into a polyurethane backbone. The resulting polymer can then be processed into thin films for NLO device applications.

Step 1: Synthesis of a Hydroxylated Chromophore

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophilic Substitution: Add potassium carbonate (1.5 equivalents) and 2-(2-aminoethoxy)ethanol (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel.

Step 2: Polymerization

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve the hydroxylated chromophore from Step 1 (1 equivalent) and a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI) (1 equivalent), in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL).

  • Polymerization Conditions: Stir the reaction mixture at 60-70 °C for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol. The polymer is then collected by filtration, washed with methanol, and dried under vacuum.

Step 3: Thin Film Fabrication and Poling

  • Film Casting: Prepare a solution of the synthesized polyurethane in a suitable solvent (e.g., cyclohexanone) and cast it onto an indium tin oxide (ITO) coated glass substrate using a spin coater.

  • Drying: Dry the film in a vacuum oven to remove the solvent.

  • Corona Poling: To align the NLO chromophores and induce a non-centrosymmetric structure, the polymer film is heated above its glass transition temperature (Tg) while a strong DC electric field is applied using a corona discharge setup.

  • Cooling: The film is then cooled to room temperature with the electric field still applied to freeze the induced alignment.

Workflow Diagram

NLO_Polymer_Synthesis cluster_step1 Step 1: Chromophore Synthesis cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Film Fabrication & Poling A This compound B Nucleophilic Substitution with 2-(2-aminoethoxy)ethanol A->B C Hydroxylated NLO Chromophore B->C D Hydroxylated Chromophore E Polyaddition with Diisocyanate (MDI) D->E F NLO-Active Polyurethane E->F G NLO-Active Polyurethane H Spin Coating on ITO Substrate G->H I Corona Poling H->I J NLO-Active Thin Film I->J Polybenzoxazole_Precursor Start This compound Reagent + 2-Hydroxybenzoyl chloride (in the presence of a base) Start->Reagent Product Acylated Precursor Reagent->Product Process Thermal Cyclization (>300 °C) Product->Process FinalProduct Polybenzoxazole Structure Process->FinalProduct

Sources

Application Note: Precision Synthesis of Benzimidazoles from Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Benzimidazoles are privileged pharmacophores in drug discovery, serving as the core structure for blockbuster therapeutics including Omeprazole (proton pump inhibitor), Albendazole (anthelmintic), and Telmisartan (antihypertensive).

This guide provides a rigorous technical framework for synthesizing benzimidazoles starting from substituted anilines. While direct C-H activation of anilines is an emerging field, the industry-standard "workhorse" pathway remains the conversion of anilines to o-phenylenediamines (OPDs), followed by cyclization. This note details two distinct, high-fidelity protocols:

  • Classical Acid-Catalyzed Condensation (Phillips Type): Best for stability and scale-up.

  • Oxidative Cyclization: Best for library generation and fragile functional groups.

Mechanistic Foundations & Workflow[1]

The transformation of a substituted aniline into a benzimidazole requires the installation of a nitrogen atom at the ortho position, followed by a condensation-cyclization sequence.

Pathway Visualization

The following diagram outlines the logical flow from precursor selection to final scaffold, highlighting the critical decision points.

BenzimidazoleWorkflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization Strategy cluster_2 Phase 3: Product Isolation Aniline Substituted Aniline (Starting Material) Nitration Ortho-Nitration (HNO3/H2SO4 or Acetylation route) Aniline->Nitration Reduction Reduction (H2/Pd-C, Fe/HCl, or SnCl2) Nitration->Reduction OPD o-Phenylenediamine (OPD) (Unstable Intermediate) Reduction->OPD RouteA Route A: Carboxylic Acid (Phillips Condensation) OPD->RouteA RouteB Route B: Aldehyde + Oxidant (Oxidative Cyclization) OPD->RouteB Tautomerism Regioselectivity Check (Tautomeric Equilibrium) RouteA->Tautomerism RouteB->Tautomerism FinalProd 2-Substituted Benzimidazole (Bioactive Scaffold) Tautomerism->FinalProd

Figure 1: Strategic workflow converting substituted anilines to benzimidazoles via the OPD intermediate.

Critical Process Parameters (CPPs)

Before initiating synthesis, the following parameters must be controlled to ensure reproducibility:

ParameterSpecificationCausality / Impact
OPD Stability Freshly prepared or recrystallizedo-Phenylenediamines oxidize rapidly in air (turning dark/purple), leading to tarry impurities that poison the cyclization catalyst.
Acid Strength 4N HCl (Phillips)In Phillips condensation, insufficient acidity fails to activate the carboxyl group; excess acidity can protonate the amine too strongly, reducing nucleophilicity.
Oxidant Stoichiometry 1.0 - 1.2 eq (Oxidative Route)Excess oxidant (e.g., Na2S2O5) can cause over-oxidation of the benzene ring or N-oxide formation.
Regiochemistry Tautomeric EquilibriumIn 5-substituted benzimidazoles, the N-H proton hops between N1 and N3. In solution, these exist as a mixture. Crystallization often isolates a single tautomer.

Experimental Protocols

Protocol A: The Phillips Condensation (Robust/Scale-Up)

Target: Synthesis of 2-alkyl/aryl benzimidazoles using carboxylic acids. Mechanism: Acid-catalyzed formation of mono-acylated intermediate followed by dehydration.

Reagents:

  • Substituted o-phenylenediamine (10 mmol)

  • Carboxylic acid derivative (11 mmol)

  • 4N Hydrochloric acid (20 mL)

  • Ammonium hydroxide (for neutralization)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the o-phenylenediamine in 20 mL of 4N HCl.

  • Addition: Add 11 mmol (1.1 eq) of the carboxylic acid.

    • Note: If the acid is insoluble, add minimal ethanol to achieve homogeneity.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–8 hours.

    • Checkpoint: Monitor by TLC (System: EtOAc:Hexane 1:1). The starting diamine spot (usually lower Rf, stains brown with iodine) must disappear.

  • Cooling: Cool the reaction mixture to room temperature (25°C).

  • Neutralization (Critical): Slowly add concentrated ammonium hydroxide dropwise with stirring until pH 8–9 is reached.

    • Observation: The product should precipitate as a solid during this step.

  • Isolation: Filter the precipitate under vacuum. Wash with ice-cold water (3 x 10 mL).

  • Purification: Recrystallize from aqueous ethanol.

Protocol B: Oxidative Cyclization (Mild/Library Compatible)

Target: Synthesis of 2-aryl benzimidazoles using aldehydes. Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure. Green Chemistry Note: This protocol uses Sodium Metabisulfite (Na2S2O5) as a mild oxidant, avoiding toxic metal catalysts (Pb, Hg).

Reagents:

  • Substituted o-phenylenediamine (10 mmol)

  • Aromatic Aldehyde (10 mmol)

  • Sodium Metabisulfite (Na2S2O5) (10 mmol)

  • Solvent: DMF or Ethanol/Water (30 mL)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of o-phenylenediamine and 10 mmol of aldehyde in 30 mL of DMF (or EtOH).

  • Oxidant Addition: Add 10 mmol of Na2S2O5 in one portion.

  • Reaction: Heat to 80–100°C for 2–4 hours.

    • Mechanism Check: The reaction proceeds via a benzazoline intermediate.[1] The oxidant drives the aromatization to benzimidazole.

  • Quench: Pour the reaction mixture into 100 mL of crushed ice/water.

  • Precipitation: Stir for 15 minutes. The product typically precipitates as a white/off-white solid.

  • Filtration: Filter and wash copiously with water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Mechanistic Visualization: Oxidative Cyclization[3][4]

Understanding the oxidative step is crucial for troubleshooting low yields.

OxidativeMechanism Reactants OPD + Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine -H2O Cyclization Intramolecular Attack Imine->Cyclization Benzazoline Benzazoline (Non-Aromatic) Cyclization->Benzazoline Oxidation Oxidative Dehydrogenation (-2H via Na2S2O5) Benzazoline->Oxidation Product Benzimidazole Oxidation->Product

Figure 2: Mechanism of oxidative cyclization. The oxidation step (red) is the rate-determining step in non-catalyzed variants.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Sticky Oil / No Precipitate Incomplete neutralization or solvent trapping.Check pH (must be >8). If oil persists, scratch the flask wall with a glass rod or add a seed crystal.
Low Yield (Protocol B) Incomplete oxidation of the benzazoline intermediate.Increase oxidant to 1.2 eq or extend reaction time. Ensure air access if using aerobic oxidation.
Double Spots on TLC Tautomerism or Mono-acylation (incomplete reaction).If spots merge upon adding a drop of NH3 to the TLC plate, it is likely tautomerism. If not, it is the mono-acylated intermediate (reflux longer).
Dark Product Color Oxidation of starting OPD.Use freshly recrystallized OPD. Add a pinch of sodium dithionite during the reaction to prevent polymerization.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society (Resumed), 2393–2399.[2]

    • Foundational text for Protocol A (Acid-catalyzed condens
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[3] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(03), 417–427.

    • Source for modern oxidative cycliz
  • Dua, R., et al. (2011). "Recent advances in the synthesis of benzimidazoles: A review." Advances in Applied Science Research, 2(4), 186-208.
  • Shaghaghi, B., et al. (2014). "Green Synthesis of Benzimidazoles using Sodium Metabisulfite." E-Journal of Chemistry. Specific grounding for the Na2S2O5 protocol (Protocol B).
  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations."

    • Reference for pharmacophore valid

Sources

Advanced Application Note: Substituted Nitroanilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted nitroanilines are Janus-faced intermediates in drug discovery: they serve simultaneously as robust precursors for privileged heterocyclic scaffolds (benzimidazoles, quinoxalines) and as functional "triggers" in hypoxia-activated prodrugs (HAPs). This guide provides a dual-track workflow for leveraging nitroanilines in medicinal chemistry: (1) a chemoselective protocol for synthesizing benzimidazoles via reductive cyclization, and (2) a mechanistic framework for designing nitro-triggered prodrugs. Safety protocols regarding their mutagenic potential (Ames positive) and methemoglobinemia risks are also detailed.

Part 1: The Nitroaniline as a Scaffold Builder

Strategic Context: Benzimidazole Synthesis

The o-nitroaniline motif is the primary gateway to benzimidazoles , a "privileged scaffold" found in numerous kinase inhibitors and anti-parasitic agents. While catalytic hydrogenation (


/Pd-C) is the traditional reduction route, it often fails in the presence of other reducible functionalities (alkynes, halides).

We present a chemoselective one-pot reductive cyclization using sodium dithionite (


). This method avoids metal catalysts and high-pressure hydrogen, making it ideal for late-stage functionalization of complex intermediates.
Protocol A: Chemoselective Reductive Cyclization

Objective: Synthesize 2-substituted benzimidazole from o-nitroaniline and an aldehyde without affecting halogen substituents.

Materials:

  • Substrate: 4-chloro-2-nitroaniline (1.0 equiv)

  • Reagent: Benzaldehyde (1.1 equiv)

  • Reductant: Sodium dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO/Ethanol (1:3 ratio)

  • Workup: Ethyl acetate, Brine,

    
    
    

Step-by-Step Methodology:

  • Pre-Complexation (Self-Validation Step):

    • Dissolve 4-chloro-2-nitroaniline (1 mmol) and benzaldehyde (1.1 mmol) in 5 mL DMSO/EtOH.

    • Observation: The solution should be a clear, deep yellow/orange (characteristic of nitroaniline). Turbidity here indicates poor solubility; add more DMSO if necessary.

    • Logic: Pre-mixing ensures Schiff base formation equilibrium begins before reduction, favoring cyclization over simple reduction to the diamine.

  • Reductive Activation:

    • Prepare a fresh solution of

      
       (3 mmol) in 3 mL water.
      
    • Add the dithionite solution dropwise to the reaction mixture at room temperature.

    • Critical Check: An exotherm is possible. Monitor temperature.

  • Cyclization Reflux:

    • Heat the mixture to 80°C for 3–5 hours.

    • Endpoint Monitor: Monitor via TLC. The disappearance of the yellow nitroaniline spot and the appearance of a blue-fluorescent spot (under UV 254/365 nm) indicates benzimidazole formation.

  • Workup & Purification:

    • Cool to room temperature.[1] Pour into ice water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine to remove DMSO. Dry over

      
      .
      
    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Benzimidazole_Synthesis Start o-Nitroaniline (Yellow/Orange) Imine Imine Intermediate (Transient) Start->Imine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Reduction Reduction (Na2S2O4) Imine->Reduction Step 1 Cyclization Cyclization (- H2O) Reduction->Cyclization Step 2 Product Benzimidazole (Fluorescent/Colorless) Cyclization->Product Final

Figure 1: One-pot reductive cyclization workflow transforming colored nitroanilines into fluorescent benzimidazoles.

Part 2: Functional Application – Hypoxia-Activated Prodrugs (HAPs)

Strategic Context: The Nitro "Trigger"

In oncology, substituted nitroanilines are utilized not just as scaffolds, but as logic gates . The nitro group acts as an electron-withdrawing "mask" that deactivates a cytotoxic payload (often a nitrogen mustard).

Mechanism of Action:

  • Normoxia (Healthy Tissue): One-electron reduction of the nitro group creates a radical anion. In the presence of

    
    , this electron is rapidly transferred to oxygen (creating superoxide), regenerating the parent drug. This "futile cycle" protects healthy tissue.
    
  • Hypoxia (Tumor Core): In low oxygen, the radical anion is not re-oxidized. It undergoes further reduction (to hydroxylamine/amine), leading to electronic rearrangement (fragmentation) that releases the active cytotoxin.[2]

Design Protocol: Electronic Tuning

When designing a nitroaniline HAP, the one-electron reduction potential (


)  is the critical parameter.
  • Target Range: -300 to -450 mV.

  • Tuning Substituents:

    • More negative potential (Harder to reduce): Add electron-donating groups (EDGs) like -OMe or -Me to the aniline ring.

    • Less negative potential (Easier to reduce): Add electron-withdrawing groups (EWGs) like -CN or -

      
      .
      

Table 1: Substituent Effects on Nitroaniline Reduction & Activity

Substituent (R)Electronic EffectReduction Potential (

)
Hypoxic SelectivityClinical Example
-H NeutralBaseline (-400 mV)ModeratePR-104A (metabolite)
-

Strong EWGIncreases (approx -300 mV)Low (Too reactive)Flutamide (Anti-androgen)*
-OMe Strong EDGDecreases (approx -500 mV)High (Requires deep hypoxia)Experimental HAPs

*Note: Flutamide is an anti-androgen, not a HAP, but illustrates the stability provided by EWGs.

Activation Pathway Diagram

HAP_Mechanism Prodrug Nitroaniline Prodrug (Inactive) Radical Nitro Radical Anion (Transient) Prodrug->Radical Reductase (1e-) Normoxia Normoxia (O2 present): Re-oxidation (Futile Cycle) Radical->Normoxia O2 -> Superoxide Hypoxia Hypoxia (Low O2): Further Reduction Radical->Hypoxia No O2 Normoxia->Prodrug Regeneration Amine Hydroxylamine/Amine (Electron Donor) Hypoxia->Amine + e- / H+ Active Active Cytotoxin (DNA Alkylator Released) Amine->Active Fragmentation

Figure 2: The "Futile Cycle" mechanism ensuring tumor selectivity for nitroaniline prodrugs.

Part 3: Safety & Toxicology (E-E-A-T)

Structural Alerts

Substituted nitroanilines are classified as structural alerts in drug development due to two primary risks:

  • Mutagenicity (Ames Positive): The nitro group can be metabolically reduced to a hydroxylamine, which can form DNA adducts.

    • Mitigation: Screen early using the Ames test (Salmonella typhimurium strains TA98/TA100). Bulky ortho-substituents can sometimes reduce mutagenicity by sterically hindering nitroreductase access.

  • Methemoglobinemia: Aniline metabolites oxidize ferrous hemoglobin (

    
    ) to ferric hemoglobin (
    
    
    
    ), which cannot transport oxygen.
    • Monitoring: In vivo toxicity studies must monitor blood MetHb levels.

Handling Protocol
  • PPE: Nitroanilines are readily absorbed through the skin. Double nitriles gloves are mandatory.

  • Waste: Segregate as hazardous organic waste; do not mix with strong oxidizers as the nitro group is already in a high oxidation state but the amine is oxidizable.

References

  • Yang, D., et al. (2005).[3] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis.

  • Denny, W. A. (2022).[4] "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Encyclopedia.

  • Nepali, K., et al. (2019).[4] "Nitro-group-containing drugs."[5][6][7] Journal of Medicinal Chemistry.

  • National Toxicology Program. (2014). "4-Nitroaniline - Safety Data Sheet & Toxicity Profile."

  • Tucker, H., et al. (1988). "Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides (Antiandrogens)." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ORG-2024-BMNA Department: Process Chemistry & Optimization Last Updated: February 1, 2026[1]

Technical Overview & Reaction Logic

Welcome to the Technical Support Center for 2-Bromo-6-methoxy-4-nitroaniline . This guide addresses the specific challenges of brominating electron-deficient anilines.

The synthesis typically proceeds via the electrophilic aromatic substitution of 2-methoxy-4-nitroaniline (also known as 2-amino-5-nitroanisole).[1] The presence of the nitro group at the C4 position deactivates the ring, while the amino (C1) and methoxy (C2) groups activate it.

The Regioselectivity Challenge

The primary challenge is controlling regioselectivity between the C6 position (ortho to amine) and C3/C5 positions.

  • Amino Group (

    
    ):  Strong activator, directs ortho (C6) and para (blocked by 
    
    
    
    ).[1][2]
  • Methoxy Group (

    
    ):  Moderate activator, directs ortho (C3) and para (C5).[1]
    

Mechanism: The strong activation of the amino group dominates, directing the incoming electrophile (


) to the C6 position. However, uncontrolled conditions can lead to polybromination or oxidation of the amine.
Reaction Pathway Diagram

The following diagram illustrates the optimized pathway using N-Bromosuccinimide (NBS) to minimize oxidation and side products.

ReactionPathway SM Starting Material (2-Methoxy-4-nitroaniline) Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate Electrophilic Attack (C6) Reagent Reagent (NBS / ACN) Reagent->Intermediate Br+ Source Product Target Product (this compound) Intermediate->Product -H+ (Aromatization) SideProduct Impurity (Dibromo species) Intermediate->SideProduct Excess Reagent/Temp > 25°C

Figure 1: Reaction pathway showing the dominant direction of the amino group to the C6 position.[1]

Optimized Experimental Protocol

To maximize yield and suppress the formation of dibromo impurities, we recommend the N-Bromosuccinimide (NBS) method over elemental bromine (


). NBS provides a low, steady concentration of bromine radicals/electrophiles, preventing the "hot spots" that lead to over-bromination.
Materials
  • Substrate: 2-Methoxy-4-nitroaniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow
  • Dissolution: Charge 2-methoxy-4-nitroaniline (10 g, 59.5 mmol) into a round-bottom flask. Add Acetonitrile (100 mL). Stir until fully dissolved.

    • Note: If using Acetic Acid, slight warming may be required for dissolution, but cool back to 20°C before step 2.

  • Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add NBS (11.1 g, 62.5 mmol) portion-wise over 30 minutes.

    • Critical Control Point: Do not add NBS all at once.[1] An exotherm can degrade regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (300 mL). The product should precipitate as a yellow/orange solid.

    • Tip: If precipitation is slow, neutralize the acetic acid (if used) with saturated sodium bicarbonate (

      
      ) to pH 6–7.
      
  • Filtration: Filter the solid and wash with cold water (

    
     mL) to remove succinimide byproduct.
    
  • Purification: Recrystallize from Ethanol or Methanol to remove trace isomers.

Troubleshooting Center

This section addresses specific failure modes. Use the logic tree below to diagnose low yields.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield or Purity CheckTLC Check TLC/HPLC Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Incomplete Conv. MultiSpot Multiple Spots (Impurities) CheckTLC->MultiSpot Over-reaction DarkProduct Dark/Tarry Product CheckTLC->DarkProduct Oxidation Action_Temp Increase Temp to RT Check Stoichiometry SM_Remains->Action_Temp Action_Selectivity Reduce Temp (0°C) Switch from Br2 to NBS MultiSpot->Action_Selectivity Action_Oxidation Exclude Light Use Inert Atmosphere (N2) DarkProduct->Action_Oxidation

Figure 2: Diagnostic flowchart for optimizing reaction conditions.[1]

Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
Formation of Dibromo- species Excess reagent or high temperature.[1]Reduce NBS to 0.95–1.0 eq. Maintain temperature < 25°C. Ensure slow addition.
Starting Material Persists Solvent water content or old NBS.Use anhydrous solvent. Recrystallize NBS from water (dry thoroughly) before use to ensure activity.
Dark/Black Reaction Mixture Oxidation of the amino group.The amino group is sensitive. Conduct reaction under Nitrogen (

). Protect from light.
Low Recovery during Workup Product solubility in acidic filtrate.If using Acetic Acid, the product may remain protonated. Neutralize filtrate to pH 7 to crash out remaining product.

Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but with caution. 

is more aggressive and often leads to over-bromination (dibromo species) and oxidation of the aniline [1]. If using

, dilute it in acetic acid and add it dropwise at low temperatures (0°C).

Q: Why is the product precipitating as a sticky oil? A: This often indicates the presence of impurities or residual solvent. Decant the aqueous layer and triturate the oil with cold ethanol or methanol. Scratching the flask glass can induce crystallization.

Q: What is the best solvent for scale-up? A: For kilogram scale, Acetonitrile (ACN) is preferred over DMF due to easier removal (lower boiling point) and less interference during aqueous workup. Acetic acid is also viable but requires neutralization, generating large salt waste streams.

Q: How do I confirm the regiochemistry? A: 1H NMR is definitive.

  • Starting Material: Two aromatic protons on the benzene ring will show specific coupling constants (meta/para).

  • Product (this compound): You should see two aromatic singlets (or meta-coupled doublets with

    
     Hz) representing the protons at C3 and C5.[1] The disappearance of the ortho-coupling indicates substitution at C6.
    

References

  • BenchChem Technical Support. (2025).[2][3][4] An In-Depth Technical Guide to the Synthesis of 2,6-Dibromo-4-nitroaniline from 4-nitroaniline. BenchChem. Link

  • Venkatanarayana, P., & Adimurthy, S. (2025). Green process development for the preparation of 2,6-dibromo-4-nitroaniline using bromide–bromate salts. Royal Society of Chemistry (RSC) Advances. Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Link

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing Temperature for Aromatic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Nitration of 2-Bromo-6-methoxyaniline

Welcome to the technical support center for advanced aromatic nitration. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of regioselective nitration, specifically focusing on the synthesis of 2-Bromo-6-methoxy-4-nitroaniline . While the query focuses on the nitration of this product, the critical temperature optimization step lies in its synthesis from its precursor, 2-bromo-6-methoxyaniline . This guide provides a deep dive into the causality behind experimental choices, troubleshooting common issues, and a validated protocol for optimizing temperature—the most critical parameter for success.

Section 1: The "Why" — Reaction Fundamentals and the Primacy of Temperature

Understanding the underlying principles of the reaction is paramount to effective troubleshooting and optimization.

Q1: What is the reaction mechanism, and why is temperature so critical?

A1: The nitration of 2-bromo-6-methoxyaniline is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2] This highly reactive species is then attacked by the electron-rich aniline ring to form the desired product.

Causality of Temperature Control:

  • Exothermic Nature: Nitration is a highly exothermic process.[3][4] The heat generated, if not effectively dissipated, can increase the reaction rate, leading to a dangerous feedback loop known as thermal runaway. This can cause rapid decomposition of nitric acid, release of toxic gases (NOx), and potentially an explosion.[5][6]

  • Regioselectivity: The aniline ring on your starting material, 2-bromo-6-methoxyaniline, has three substituents with competing directing effects:

    • -NH₂ (Amino): A powerful activating, ortho, para-directing group.

    • -OCH₃ (Methoxy): A strong activating, ortho, para-directing group.

    • -Br (Bromo): A deactivating, but ortho, para-directing group. The combined activating effect of the -NH₂ and -OCH₃ groups directs the incoming nitro group primarily to the C4 position (para to the amino group), which is the most electronically and sterically favored position. However, higher temperatures provide enough activation energy to overcome these barriers, leading to the formation of undesired 3-nitro and 5-nitro isomers and reducing the purity of your final product.[7]

  • Side Reactions: The aniline substrate is highly susceptible to oxidation by hot, concentrated nitric acid.[8][9] Uncontrolled temperature spikes are a primary cause of the formation of dark, tarry byproducts, which significantly complicates purification and drastically reduces yield.

Below is a diagram illustrating the core mechanism for generating the electrophile and the subsequent substitution reaction.

EAS_Nitration cluster_0 Step 1: Formation of the Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack and Substitution HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion ⁺NO₂ (Nitronium Ion) H2ONO2->NO2_ion - H₂O H2O H₂O Substrate 2-Bromo-6-methoxyaniline SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex + ⁺NO₂ Product 2-Bromo-6-methoxy- 4-nitroaniline SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Section 2: Troubleshooting Guide for Nitration Reactions

This section addresses the most common issues encountered during the nitration of substituted anilines, with a focus on temperature-related causes.

Q2: My reaction mixture turned dark brown/black, and I isolated an intractable tar. What happened?

A2: This is a classic sign of an oxidation side reaction and/or thermal decomposition.[8] The highly activating amino group makes the aromatic ring extremely susceptible to oxidation by nitric acid, a strong oxidizing agent. This is almost always caused by a loss of temperature control.

  • Primary Cause: A temperature spike, even a localized one, during the addition of the nitrating agent.

  • Preventative Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at or below the optimized value (typically 0-5 °C) at all times. Use a properly sized ice-salt or dry ice-acetone bath.

    • Slow, Controlled Addition: Add the cold nitrating mixture dropwise to the solution of the aniline substrate with vigorous stirring. This ensures the heat generated is dissipated as it forms.

    • Reverse Addition is a Mistake: Never add the aniline to the nitrating acid mixture. This would expose the sensitive substrate to a large excess of hot, oxidizing acid, guaranteeing tar formation.

Q3: My yield is low, and analysis shows a mixture of isomers (e.g., 3-nitro, 5-nitro). How can I improve regioselectivity?

A3: Poor regioselectivity is a direct consequence of excessive reaction temperature.[7] While the 4-nitro position is electronically favored, higher temperatures provide sufficient energy for the nitronium ion to attack the less-favored ortho positions (C3, C5), overcoming the steric hindrance from the adjacent bromo and methoxy groups.

  • Primary Cause: Reaction temperature is too high.

  • Solutions:

    • Lower the Temperature: The single most effective way to improve regioselectivity is to run the reaction at a lower, strictly controlled temperature.

    • Amine Protection: For challenging substrates, protecting the amine as an acetamide (-NHCOCH₃) can be an effective strategy. The acetamido group is still an ortho, para-director but is less activating than a free amine, which can reduce side reactions and improve control.[8] However, this adds two steps (protection and deprotection) to your synthesis.

Q4: The reaction temperature is rising uncontrollably despite my ice bath. What should I do?

A4: You are experiencing a thermal runaway, a critical safety event.[5] The rate of heat generation is exceeding your cooling system's capacity.

  • Immediate Actions:

    • STOP ADDING REAGENT: Immediately cease the addition of the nitrating mixture.[5]

    • MAXIMIZE COOLING: Add more cooling agent (e.g., salt to your ice bath, more dry ice) to the external bath.

    • BE PREPARED TO QUENCH: If the temperature continues to rise, the reaction must be quenched. Do this by pouring the reaction mixture onto a large volume of crushed ice and water in a separate, large vessel. This should only be done as a last resort and with extreme caution behind a blast shield.

  • Root Cause Analysis:

    • Addition Rate: The nitrating agent was added too quickly.

    • Cooling Capacity: Your cooling bath is insufficient for the scale of the reaction.

    • Stirring Failure: Inefficient stirring can create localized hot spots that initiate the runaway.

Troubleshooting_Tree Start Problem Observed During Nitration Tar Dark Tar / Black Mixture Start->Tar Isomers Low Yield / Poor Regioselectivity (Isomer Mixture) Start->Isomers Runaway Uncontrolled Temperature Rise (Thermal Runaway) Start->Runaway Tar_Cause Probable Cause: Oxidation by HNO₃ due to Temperature Spike Tar->Tar_Cause Why? Isomers_Cause Probable Cause: Reaction Temperature Too High Isomers->Isomers_Cause Why? Runaway_Cause Probable Cause: 1. Reagent addition too fast 2. Inadequate cooling/stirring Runaway->Runaway_Cause Why? Tar_Solution Solution: 1. Maintain T ≤ 5°C 2. Slow, dropwise addition 3. Ensure vigorous stirring Tar_Cause->Tar_Solution How to fix? Isomers_Solution Solution: 1. Lower reaction temperature (try 0°C or -5°C) 2. Monitor with TLC 3. Consider amine protection strategy Isomers_Cause->Isomers_Solution How to fix? Runaway_Solution IMMEDIATE ACTION: 1. STOP REAGENT ADDITION 2. Maximize external cooling 3. Prepare to quench on ice Runaway_Cause->Runaway_Solution What to do?

Caption: Troubleshooting Decision Tree for Nitration Reactions.

Section 3: Experimental Protocol for Temperature Optimization

This protocol provides a self-validating workflow to empirically determine the optimal reaction temperature for your specific laboratory conditions and scale.

3.1 Materials & Equipment
  • 2-bromo-6-methoxyaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Digital thermometer with probe

  • Addition funnel

  • Cooling bath (ice-salt or dry ice-acetone)

  • TLC plates, HPLC or GC-MS for analysis

3.2 Step-by-Step Optimization Workflow
  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the thermometer probe is submerged in the reaction mixture, not touching the glass.

  • Substrate Solution: In the reaction flask, dissolve 1.0 equivalent of 2-bromo-6-methoxyaniline in a suitable amount of concentrated sulfuric acid. Cool the solution to the target starting temperature (e.g., 0 °C) using the cooling bath.

  • Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add 1.05 equivalents of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Allow this "mixed acid" to cool to 0 °C.

  • Reaction: Transfer the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the vigorously stirred substrate solution over 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to maintain the target temperature ±2 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at the target temperature for a set time (e.g., 1 hour). Monitor the reaction's progress by taking small aliquots, quenching them in ice, and analyzing by TLC to observe the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with stirring. The product should precipitate as a solid.

  • Isolation & Analysis: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry. Determine the crude yield and analyze the product purity and isomer ratio using HPLC or GC-MS.

  • Iterate: Repeat the experiment at different temperatures (e.g., -5 °C, 5 °C, 10 °C) while keeping all other parameters constant.

Experimental_Workflow Start Start: Define Temp (T) Prep_Substrate Prepare & Cool Substrate Solution to T Start->Prep_Substrate Reaction Dropwise Addition of Nitrating Mixture (Maintain T ± 2°C) Prep_Substrate->Reaction Prep_Nitrating Prepare & Cool Nitrating Mixture Prep_Nitrating->Reaction Stir Stir at T for 1 hr (Monitor by TLC) Reaction->Stir Workup Quench on Ice & Precipitate Product Stir->Workup Isolate Filter, Wash, & Dry Crude Product Workup->Isolate Analyze Analyze Yield, Purity, & Isomer Ratio (HPLC / GC-MS) Isolate->Analyze Decision Is Yield/Purity Optimal? Analyze->Decision Decision->Start No, Iterate with New Temp End End: Optimal Temp Determined Decision->End Yes

Caption: Workflow for Empirical Temperature Optimization.

3.3 Data Logging for Optimization

Summarize your findings in a structured table to easily compare results and identify the optimal temperature.

Experiment # Target Temp (°C) Actual Temp Range (°C) Crude Yield (%) Purity of 4-Nitro Isomer (%) Other Isomers (%) Observations (Color, Tar, etc.)
1108 - 12758812Slight darkening of mixture
254 - 688955Clean reaction, yellow solid
30-1 - 292>99<1Clean reaction, pale yellow solid
4-5-6 - -491>99<1Slower reaction rate by TLC
Section 4: Advanced Topics & Safety FAQs
Q5: Can the final product, this compound, be nitrated a second time?

A5: This is theoretically possible but extremely challenging and hazardous. The first nitro group you added is a powerful deactivating group, making the ring much less reactive towards further electrophilic attack. To achieve a second nitration, you would need significantly harsher conditions (e.g., fuming nitric acid/oleum, elevated temperatures). These conditions drastically increase the risk of a violent, uncontrollable decomposition reaction, especially given the presence of multiple activating and deactivating groups. This is not a recommended procedure without specialized equipment and extensive safety reviews.

Q6: What are the essential safety precautions for any nitration reaction?

A6: Nitrations are high-hazard operations. Always adhere to the following:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and acid-resistant gloves.

  • Engineered Controls: Perform the reaction in a certified chemical fume hood. Using a blast shield is mandatory.

  • Scale: Never run a nitration for the first time at a large scale. Start small to understand the reaction's thermal profile.

  • Quenching Plan: Always have a quenching bath (a large beaker of ice/water) ready before you start.

  • Avoid Confinement: Never seal the reaction vessel tightly. Ensure it is vented to prevent pressure buildup from potential gas evolution.[4]

References
  • Google Patents.CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]

  • Unacademy. Notes on Environmental Concerns of Nitration.[Link]

  • Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation.[Link]

  • NPTEL. Lecture - 1 Nitration.[Link]

  • Khan Academy. Nitration.[Link]

  • Processes. (PDF) Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve HPLC peak tailing issues encountered during the analysis of 2-Bromo-6-methoxy-4-nitroaniline. As Senior Application Scientists, we provide in-depth technical guidance rooted in chromatographic principles to ensure your method's robustness and accuracy.

Understanding the Challenge: The Chemistry of this compound

This compound is a substituted aromatic amine. Its structure presents specific challenges in reversed-phase HPLC, primarily due to the basic nature of the aniline moiety. The lone pair of electrons on the nitrogen atom can readily accept a proton, making the molecule susceptible to strong interactions with the stationary phase.

The primary cause of peak tailing for basic compounds like this aniline derivative is secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These silanol groups are acidic and can exist in an ionized form (Si-O-), especially at mid-range pH values, leading to strong electrostatic interactions with the protonated form of the basic analyte.[2] This secondary retention mechanism, alongside the primary hydrophobic interaction, results in a distorted peak shape, characterized by a broader trailing edge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting strategies to mitigate peak tailing for this compound.

Q1: Why is my peak for this compound tailing, and what is the underlying mechanism?

A1: Peak tailing for this compound is most likely due to secondary ionic interactions between the protonated form of your analyte and ionized residual silanol groups on the silica-based stationary phase of your HPLC column.[2][3] This phenomenon is common for basic compounds.[5] At a pH where both the analyte is protonated and the silanols are deprotonated, a strong electrostatic attraction occurs, leading to a mixed-mode retention mechanism that causes peak distortion.

To achieve a sharp, symmetrical peak, the goal is to either suppress the ionization of the silanol groups or neutralize the basic analyte. Given the very low predicted pKa, the analyte will be largely neutral in typical reversed-phase mobile phases. Therefore, the primary focus should be on minimizing the interaction with active silanol sites.

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: A logical, stepwise approach is crucial for effective troubleshooting. The following flowchart outlines a recommended workflow. Subsequent sections provide detailed protocols for each step.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_system Step 1: Verify System Suitability (e.g., inject a neutral standard like Toluene) start->check_system system_ok Symmetrical Peak? check_system->system_ok system_issue Address System Issues: - Check for extra-column dead volume - Inspect fittings and tubing - Column may be voided system_ok->system_issue No mobile_phase Step 2: Optimize Mobile Phase pH system_ok->mobile_phase Yes system_issue->start Re-inject ph_low Protocol 1: Low pH Mobile Phase (pH 2.5-3.5) mobile_phase->ph_low ph_high Protocol 2: High pH Mobile Phase (pH > 8, requires hybrid column) mobile_phase->ph_high Alternative column_choice Step 3: Evaluate Column Chemistry ph_low->column_choice If tailing persists optimization_summary Review Results and Finalize Method ph_high->optimization_summary endcapped Use a High-Purity, End-Capped C18 or C8 Column column_choice->endcapped alternative_phase Consider Alternative Stationary Phases (e.g., Polar-Embedded, Phenyl-Hexyl) column_choice->alternative_phase Alternative additives Step 4: Employ Mobile Phase Additives endcapped->additives If tailing persists alternative_phase->optimization_summary amine_additive Protocol 3: Competitive Amine Additive (e.g., Triethylamine) additives->amine_additive amine_additive->optimization_summary

Caption: Troubleshooting workflow for HPLC peak tailing.

Q3: What is the first step I should take to diagnose the problem?

A3: Before modifying your method, it's essential to confirm that the issue is not with the HPLC system itself. Inject a neutral, well-behaving compound (e.g., toluene or naphthalene) under your current method conditions. If this neutral marker also shows tailing, it could indicate an instrumental problem such as:

  • Extra-column dead volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.

  • Column void or contamination: The column may be damaged or fouled.

  • Leaking connections: A loose fitting can disrupt the flow path.

If the neutral marker exhibits a symmetrical peak, the tailing is specific to your analyte's interaction with the stationary phase, and you should proceed with method optimization.

Q4: How does mobile phase pH affect the peak shape of this compound?

A4: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For basic analytes like this compound, there are two primary pH strategies to minimize secondary silanol interactions:

  • Low pH (2.5 - 3.5): At this pH, the acidic silanol groups on the silica surface are protonated (Si-OH), making them neutral. This prevents strong ionic interactions with any protonated analyte molecules, significantly improving peak shape.[6][7]

  • High pH (>8): At a high pH, the basic analyte itself is deprotonated and thus neutral, which also prevents ionic interactions with the now deprotonated silanol groups (Si-O-). Caution: This approach requires a pH-stable column (e.g., a hybrid silica or polymer-based column) to prevent dissolution of the silica stationary phase.

pH StrategyAnalyte StateSilanol StateInteractionColumn Requirement
Low pH (2.5-3.5) Mostly NeutralProtonated (Si-OH)MinimizedStandard Silica C18
High pH (>8) NeutralDeprotonated (Si-O-)MinimizedpH-stable (Hybrid)

Table 1. Effect of Mobile Phase pH on Analyte and Stationary Phase.

Experimental Protocol 1: Low pH Mobile Phase Optimization
  • Prepare Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Prepare Mobile Phase B: 0.1% of the corresponding acid in Acetonitrile or Methanol.

  • Equilibrate the column: Flush the column with at least 10-20 column volumes of the new mobile phase.

  • Inject the sample: Analyze this compound under the new mobile phase conditions.

  • Evaluate: Assess the peak shape. Formic acid is generally preferred for LC-MS applications due to its lower ion-suppression effects.[8]

Q5: Can the choice of HPLC column influence peak tailing for this compound?

A5: Absolutely. The choice of stationary phase is critical.

  • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped are highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert. This significantly reduces the number of active sites available for secondary interactions.[3][4]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a stationary phase with a different selectivity or surface chemistry:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can help to shield the analyte from the underlying silica surface and its residual silanols.

    • Phenyl-Hexyl Phases: The pi-pi interactions offered by the phenyl ring can provide a different retention mechanism that may be more favorable for aromatic compounds like your analyte, potentially reducing the reliance on silanol interactions for retention.

Q6: Are there any mobile phase additives that can help improve the peak shape?

A6: Yes, mobile phase additives can be very effective. If adjusting the pH and selecting an appropriate column are insufficient, consider adding a competitive base to the mobile phase.

Experimental Protocol 2: Using a Competitive Amine Additive

A small, basic additive like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Prepare Mobile Phase: To your existing aqueous mobile phase (e.g., water/acetonitrile with a buffer), add 0.1% (v/v) of Triethylamine (TEA).

  • Adjust pH: After adding TEA, readjust the pH of the mobile phase to your desired setpoint (e.g., pH 3.0 or 7.0).

  • Equilibrate: Thoroughly flush the column with the new mobile phase.

  • Inject and Evaluate: Analyze your sample and observe the improvement in peak symmetry.

Note: TEA is not suitable for LC-MS analysis as it can cause significant ion suppression.

Summary of Key Troubleshooting Steps

The following diagram illustrates the decision-making process based on the chemical interactions occurring within the column.

Chemical_Interactions cluster_problem Problem: Peak Tailing cluster_solutions Solutions analyte Protonated Analyte (R-NH3+) interaction Strong Ionic Interaction analyte->interaction silanol Ionized Silanol (Si-O-) silanol->interaction solution1 Low pH (2.5-3.5) interaction->solution1 Modify Mobile Phase solution2 End-Capped Column interaction->solution2 Change Column solution3 Competitive Base (TEA) interaction->solution3 Use Additive result1 Neutral Silanol (Si-OH) No Ionic Interaction solution1->result1 result2 Fewer Active Silanols Reduced Interaction solution2->result2 result3 Silanols Masked by TEA Analyte sees inert surface solution3->result3

Caption: Chemical causes of peak tailing and corresponding solutions.

By systematically applying these troubleshooting steps, you can effectively diagnose the root cause of peak tailing for this compound and develop a robust, reliable HPLC method.

References

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC Europe. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Bromo-6-chloro-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-6-methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-Bromo-6-methoxy-4-nitroaniline. As Senior Application Scientists, we have structured this guide to address the common challenge of incomplete conversion, offering insights grounded in established chemical principles and field-proven experience.

The synthesis of this compound is a critical step in the development of various advanced chemical entities. The most common route involves the electrophilic aromatic substitution (bromination) of the precursor, 6-methoxy-4-nitroaniline. The aniline ring is activated by the amino (-NH₂) and methoxy (-OCH₃) groups, making it highly susceptible to electrophilic attack.[1][2] However, this high reactivity, combined with the directing effects of three distinct substituents, can lead to challenges such as incomplete conversion and the formation of undesired byproducts. This guide provides a systematic approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. TLC analysis shows a significant amount of starting material (6-methoxy-4-nitroaniline) remaining after the recommended reaction time. What are the likely causes?

A1: Observing a substantial amount of unreacted starting material is a classic sign of incomplete conversion. This issue can typically be traced back to several key factors related to the reaction conditions and reagents.

  • Reagent Stoichiometry and Activity: The molar ratio of the brominating agent to the aniline substrate is critical. An insufficient amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine) is a primary cause of incomplete reactions. Furthermore, these agents can degrade over time. NBS, for instance, should be checked for purity and stored in a cool, dark place. Elemental bromine may have a lower-than-expected concentration if it has been stored improperly.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. While lower temperatures can help control selectivity, an appropriate balance must be struck to ensure a reasonable reaction rate.

  • Solvent and Solubility: The starting material, 6-methoxy-4-nitroaniline, must be adequately dissolved in the reaction solvent for the bromination to proceed efficiently. If the substrate has poor solubility at the chosen reaction temperature, the reaction will be limited to the material in solution, resulting in an incomplete conversion. Consider solvents like acetic acid or a mixture of acetonitrile and water to ensure adequate solubility.[3][4]

  • Reaction Time: While extending the reaction time can sometimes drive a slow reaction to completion, it's crucial to monitor for the formation of byproducts, which can also increase with prolonged reaction times.

Q2: I'm observing the formation of multiple products, including what I suspect is a di-brominated species. How can I improve the selectivity for the desired mono-brominated product?

A2: The formation of multiple products, particularly di-brominated species, is a common challenge due to the high activation of the aniline ring.[5][6] The amino and methoxy groups are both ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. This complex interplay requires careful control to achieve regioselectivity.

  • Controlling Stoichiometry: The most direct way to minimize over-bromination is to use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents. Adding the brominating agent slowly and in a controlled manner can also prevent localized high concentrations that favor multiple substitutions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for highly activated rings.[7] Using systems that generate bromine in situ, such as a combination of sodium bromide (NaBr) and an oxidant like sodium bromate (NaBrO₃), can also help maintain a low, steady concentration of the electrophile, thus favoring mono-bromination.[8][9]

  • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly enhance selectivity. Lower temperatures reduce the overall reaction rate but disproportionately slow the rate of the second bromination, allowing the mono-brominated product to accumulate.

  • Protecting Group Strategy: For highly activated systems where selectivity is difficult to achieve, temporarily protecting the highly activating amino group as an acetamide can be an effective strategy.[6][10] The acetamido group is less activating than the amino group, allowing for more controlled bromination. The protecting group can then be removed via hydrolysis.

Q3: My yield is consistently low, even when the starting material appears to be fully consumed. Where might I be losing my product?

A3: Low yield despite complete consumption of the starting material often points to issues during the work-up and purification stages.

  • Purification by Recrystallization: Recrystallization is the most common method for purifying the final product.[4][11] However, significant product loss can occur if the wrong solvent is chosen or if too much solvent is used, as the product will remain in the mother liquor. The solubility of this compound should be tested in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Glacial acetic acid is often a suitable choice.[4]

  • Aqueous Work-up: During the aqueous wash steps, ensure the pH is controlled. The aniline product can have some solubility in highly acidic aqueous solutions. Neutralizing the reaction mixture carefully before extraction is important.

  • Extraction Efficiency: Ensure that the organic solvent used for extraction has a good partition coefficient for your product and that a sufficient number of extractions are performed to recover all the product from the aqueous layer.

Q4: How can I effectively monitor the reaction progress to determine the optimal endpoint?

A4: Proper reaction monitoring is crucial to maximize the yield of the desired product while minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is the most common and effective technique for monitoring this reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting material, the product, and any potential byproducts. By spotting the reaction mixture alongside the starting material standard, you can visualize the disappearance of the starting material and the appearance of the product spot. The reaction should be stopped once the starting material spot has disappeared or is very faint to avoid the formation of over-brominated products.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. This technique can provide precise information on the percentage of starting material, product, and impurities at various time points, allowing for fine-tuning of the reaction time.

Troubleshooting and Optimization Protocols

Protocol 1: General Synthesis and Optimization of this compound

This protocol provides a starting point for the synthesis, which can be optimized based on the troubleshooting advice above.

Materials:

  • 6-methoxy-4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (Saturated)

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (Anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-methoxy-4-nitroaniline in a minimal amount of glacial acetic acid with stirring.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add 1.05 equivalents of NBS in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.[4]

Optimization Parameters:

ParameterStandard ConditionOptimization Strategy for Incomplete ConversionOptimization Strategy for Low Selectivity
Temperature 0-5 °CIncrease temperature incrementally (e.g., to room temp.)Maintain or decrease temperature (e.g., to 0 °C)
Brominating Agent 1.05 eq. NBSIncrease stoichiometry slightly (e.g., to 1.1 eq.)Use precise stoichiometry (1.0 eq.); add slowly
Solvent Glacial Acetic AcidTry a co-solvent (e.g., ACN/H₂O) to improve solubilityEnsure adequate solubility at a lower temperature
Reaction Time Monitor by TLCIncrease reaction time, monitoring for byproductsStop reaction as soon as starting material is consumed

Visual Guides

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the chemical transformation and a logical workflow for addressing common issues.

SM 6-methoxy-4-nitroaniline TS Transition State (Wheland Intermediate) SM->TS + Br+ P This compound (Desired Product) TS->P - H+ BP Di-bromo byproduct (Side Product) P->BP + Br+ (Over-bromination)

Caption: Reaction pathway for the synthesis of this compound.

G start Reaction Outcome Unsatisfactory incomplete_conv Incomplete Conversion? (SM Remaining) start->incomplete_conv low_selectivity Low Selectivity? (Byproducts) incomplete_conv->low_selectivity No cause_temp_low Increase Temperature incomplete_conv->cause_temp_low Yes cause_temp_high Decrease Temperature low_selectivity->cause_temp_high Yes cause_time_short Increase Reaction Time cause_temp_low->cause_time_short cause_reagent Check Reagent (Stoichiometry/Purity) cause_time_short->cause_reagent cause_reagent_high Control Stoichiometry (Slow Addition) cause_temp_high->cause_reagent_high cause_agent_type Use Milder Agent (NBS) cause_reagent_high->cause_agent_type

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Jiang, J. et al. (2014). A Practical Procedure for Regioselective Bromination of Anilines. Synthetic Communications. [Link]

  • Pore, D. M. et al. (2010). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

  • Pore, D. M. et al. (2010). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. ResearchGate. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Khan Academy. (2022). Bromination of Aniline. YouTube. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Khan Academy. Bromination of Aniline (video). [Link]

  • Brainly. (2024). Why can't aniline be nitrated directly? Additionally, explain why the bromination of aniline follows the same method as the nitration of aniline to obtain p-bromoaniline. [Link]

Sources

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Separation Sciences Group Subject: Troubleshooting & Optimization Strategies for Substituted Aniline Purification

Introduction: The Aniline Paradox

Substituted anilines are ubiquitous pharmacophores in drug discovery, yet they remain one of the most frustrating classes of compounds to purify. Their dual nature—acting as both nucleophiles and weak bases—creates a specific set of failure modes:

  • Silanol Tailing: They adhere irreversibly to acidic silica, destroying chromatographic resolution.

  • Oxidative Instability: They rapidly auto-oxidize to form "wine-red" or black quinoid/azo impurities.

  • Phase Behavior: They frequently "oil out" rather than crystallize due to low melting points and impurity depression.

This guide moves beyond standard textbook advice, offering field-proven protocols to salvage your material.

Module 1: Chromatography Challenges (The "Tailing" Issue)

The Problem: Your aniline streaks across the column, co-eluting with impurities, or stays at the baseline despite high solvent polarity.

The Mechanism: Standard silica gel (


) possesses surface silanol groups (

) with a

of ~5-7. Substituted anilines (typically

9-10) act as bases, forming hydrogen bonds or ionic interactions with these acidic sites. This "chemisorption" competes with the standard partitioning mechanism, causing peak broadening (tailing).
Visualizing the Interaction

SilicaInteraction Silica Silica Surface (Acidic Silanols) Result_Bad Tailing / Retention (H-Bonding) Silica->Result_Bad + Aniline Only Result_Good Clean Elution (Silanols Blocked) Silica->Result_Good + TEA Pre-treatment Aniline Substituted Aniline (Basic Nitrogen) Aniline->Result_Bad Aniline->Result_Good Passes Through TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Figure 1: Mechanism of Silanol Blocking. TEA competes for acidic sites, allowing the target aniline to elute freely.

Protocol 1: The "Sacrificial Base" Method

Do not just add TEA to your mobile phase; equilibrium is key.

  • Mobile Phase Prep: Prepare your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Column Pre-treatment (Critical): Flush the silica column with 3-5 column volumes (CV) of the TEA-doped solvent before loading your sample. This saturates the active silanol sites.

  • Elution: Run your chromatography. You will observe a sharper peak shape.

    • Note: TEA has a high boiling point. If your product is volatile, use

      
       in MeOH/DCM instead.
      

Module 2: Oxidation & Color Removal (The "Browning" Issue)

The Problem: Your clear oil turns brown/black upon exposure to air. This is often due to trace formation of highly colored azo compounds or quinone imines, which act as dyes even at ppm levels.

Protocol 2: Zinc Dust Distillation

Best for: Thermally stable anilines with high boiling points.

  • Setup: Use a short-path distillation apparatus (or Kugelrohr).

  • Additive: Add activated Zinc Dust (<10 micron) to the distillation flask (approx. 1-2% w/w relative to the aniline).

    • Why? Zinc acts as a sacrificial reducing agent in situ, preventing oxidative polymerization during the heating phase.

  • Vacuum: Apply high vacuum (<1 mmHg). Do not heat until vacuum is stable.

  • Collection: Discard the first few drops (often contains water/volatiles). Collect the main fraction under Argon.

Protocol 3: Sodium Dithionite Wash

Best for: Labile anilines that cannot be distilled.

  • Dissolution: Dissolve crude aniline in EtOAc or DCM.

  • Preparation: Prepare a saturated aqueous solution of Sodium Dithionite (

    
    ) .
    
  • Wash: Shake the organic layer with the dithionite solution.

    • Observation: The "wine-red" color should fade to pale yellow or colorless as the oxidized impurities are reduced to water-soluble species.

  • Workup: Separate layers, wash with brine, dry over

    
    , and concentrate.
    

Module 3: Isolation Strategy (The "Oiling Out" Issue)

The Problem: Your product refuses to crystallize, trapping impurities in a viscous oil.

The Solution: The "Acid-Base Back-Extraction." This utilizes the basicity of the aniline to separate it from neutral/acidic impurities (tars) and then regenerates the clean base.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Aniline + Impurities) Dissolve Dissolve in Organic (EtOAc/Ether) Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Anilinium Salt) AcidWash->AqLayer1 Product (Salt) Discard Discard/Analyze OrgLayer1->Discard Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract into Organic Basify->Extract Final Pure Aniline Extract->Final

Figure 2: Acid-Base Back-Extraction Workflow. This method isolates the aniline based on chemical properties rather than physical solubility.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product streaks on TLC Interaction with silica binder or acidity.Add 1% TEA to the TLC developing tank. If streaking persists, switch to Alumina plates.
Distillate bumps violently Water content or decomposition.[1]Dry crude strictly with KOH pellets before distillation. Use a capillary bleed or magnetic stirring.[2]
Product turns purple overnight Photo-oxidation.Store under Argon in amber vials. Add a copper wire (stabilizer) if protocol permits.
Low recovery after acid extraction Product is a very weak base (e.g., Nitroaniline).

is too high for 1M HCl. Use stronger acid (

) or skip extraction and use chromatography.
Solid is hygroscopic/sticky Trace salt formation.The free base may be absorbing

to form carbonates. Store in a desiccator or convert to a stable HCl salt.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Biotage. "Strategies for the Purification of Amines." Biotage Technical Notes. Link

  • Organic Syntheses. "p-Aminotetraphenylmethane." Org.[1][3][4] Synth.1955 , 35, 3. (Demonstrates Aniline Hydrochloride salt formation). Link

  • McKenna, C. E.; Gutheil, W. G. "A Method for Preparing Analytically Pure Sodium Dithionite."[5] Biochim.[5] Biophys. Acta1991 , 1075, 109-117.[5] (Reference for dithionite purity and reducing capability). Link

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-6-methoxy-4-nitroaniline and 2,6-dibromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a substituted aniline building block is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two key substituted anilines: 2-Bromo-6-methoxy-4-nitroaniline and 2,6-dibromo-4-nitroaniline. By examining their electronic and steric profiles, we aim to provide actionable insights for their strategic deployment in complex molecular architectures.

Introduction to the Analogs

Both this compound and 2,6-dibromo-4-nitroaniline are derivatives of 4-nitroaniline, a common starting material in the synthesis of dyes and pharmaceuticals.[1] Their utility as versatile chemical intermediates stems from the presence of multiple reactive sites—the amino group, the aromatic ring, and the bromine atoms—which can be selectively targeted for further chemical transformations.[2] The key distinction between these two molecules lies in the substituent at the C6 position: a methoxy group versus a second bromine atom. This seemingly subtle difference profoundly impacts their chemical behavior.

Molecular Structure and Physicochemical Properties

A foundational understanding of the physical and structural characteristics of these compounds is essential before delving into a comparative analysis of their reactivity.

Caption: Molecular structures of this compound and 2,6-dibromo-4-nitroaniline.

The following table summarizes the key physicochemical properties of the two anilines:

PropertyThis compound2,6-dibromo-4-nitroaniline
Molecular Formula C₇H₇BrN₂O₃[3]C₆H₄Br₂N₂O₂[4][5]
Molecular Weight 247.05 g/mol 295.92 g/mol [4][5]
Appearance -Yellow solid[5]
Melting Point -205-207 °C[6]
Solubility -Slightly soluble in water, >10% in acetic acid[5][7]
pKa (Predicted) --3.43 ± 0.20[6]

Note: Experimental data for this compound is less readily available in public literature.

Comparative Reactivity Analysis

The reactivity of a substituted aniline is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. These factors influence both the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further substitution.

Electronic Effects

The interplay of inductive and resonance effects of the substituents dictates the electron density distribution within the molecules.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the aromatic ring through resonance (+R effect), particularly at the ortho and para positions.[8]

  • Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.[9]

  • Bromo Group (-Br): An electronegative atom that withdraws electron density via the inductive effect (-I), but also donates electron density through resonance (+R) due to its lone pairs. Overall, it is a deactivating group.

  • Methoxy Group (-OCH₃): A strongly activating group that donates electron density through resonance (+R) and withdraws slightly through the inductive effect (-I). The resonance effect is dominant.

In This compound , the presence of the strongly electron-donating methoxy group counteracts the electron-withdrawing effects of the nitro and bromo groups to some extent. This results in a higher overall electron density on the aromatic ring compared to its dibromo counterpart.

In 2,6-dibromo-4-nitroaniline , the cumulative electron-withdrawing inductive effect of two bromine atoms, in addition to the potent nitro group, significantly depletes the electron density of the aromatic ring.

Steric Effects and the "Ortho Effect"

The presence of substituents at the ortho positions (C2 and C6) relative to the amino group introduces steric hindrance. This "ortho effect" can significantly influence the reactivity of the amino group.[10]

  • In 2,6-dibromo-4-nitroaniline , the two bulky bromine atoms flank the amino group, creating substantial steric hindrance. This can impede the approach of reagents to the nitrogen atom and also force the amino group out of the plane of the benzene ring, disrupting the resonance between the nitrogen lone pair and the ring.[11]

  • In This compound , the steric environment around the amino group is less congested due to the smaller size of the methoxy group compared to a bromine atom.

Reactivity in Key Synthetic Transformations

Nucleophilicity of the Amino Group (e.g., Acylation)

The nucleophilicity of the amino group is a direct consequence of the availability of its lone pair of electrons.

  • Prediction: The amino group of This compound is expected to be more nucleophilic and therefore more reactive towards electrophiles like acylating agents. This is due to the electron-donating nature of the methoxy group, which increases the electron density on the nitrogen, and the reduced steric hindrance around the amino group.

  • In contrast, the amino group of 2,6-dibromo-4-nitroaniline is predicted to be significantly less nucleophilic. The strong electron-withdrawing nature of the two bromine and one nitro group diminishes the electron density on the nitrogen. Furthermore, the pronounced steric hindrance from the two ortho-bromo substituents will sterically hinder the approach of electrophiles.

Diazotization and Sandmeyer Reactions

Primary arylamines can be converted to arenediazonium salts, which are versatile intermediates for introducing a wide range of functional groups via reactions like the Sandmeyer reaction.[12][13]

  • Prediction: This compound is likely to undergo diazotization more readily. The higher basicity (a correlate of nucleophilicity) of its amino group facilitates the initial reaction with nitrous acid.

  • Conversely, the diazotization of 2,6-dibromo-4-nitroaniline may require more forcing conditions due to the reduced basicity and steric hindrance around the amino group.

Electrophilic Aromatic Substitution

While the aromatic rings of both molecules are generally deactivated towards electrophilic substitution due to the presence of the nitro group, the directing effects of the substituents would govern the position of any potential substitution.

  • In This compound , the powerful activating and ortho, para-directing methoxy and amino groups would direct an incoming electrophile to the C3 and C5 positions. However, the ring is still significantly deactivated.

  • In 2,6-dibromo-4-nitroaniline , the ring is highly deactivated, making further electrophilic substitution extremely difficult to achieve under standard conditions.

Experimental Protocols: A Comparative Acetylation Workflow

To illustrate the practical implications of these reactivity differences, a representative protocol for the acetylation of the amino group is provided below. It is anticipated that this compound would react more readily, potentially requiring shorter reaction times or milder conditions.

G start Start: Weigh Aniline Derivative dissolve Dissolve in Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride heat Heat Mixture (e.g., 80-100 °C) Monitor by TLC add_anhydride->heat cool Cool to Room Temperature heat->cool precipitate Pour into Ice-Water to Precipitate Product cool->precipitate filter Collect Product by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end End: Characterize Product (MP, NMR, IR) dry->end

Caption: A generalized workflow for the acetylation of substituted anilines.

Protocol: Acetylation of Substituted Anilines

This protocol is a general procedure and may require optimization for each specific substrate.[14][15]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the aniline derivative (this compound or 2,6-dibromo-4-nitroaniline) in glacial acetic acid.

  • Reagent Addition: Add 1.2 equivalents of acetic anhydride to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acetamide product.

  • Characterization: Characterize the product by determining its melting point and acquiring NMR and IR spectra.

Expected Observations:

ParameterThis compound2,6-dibromo-4-nitroaniline
Reaction Time ShorterLonger
Reaction Temp. Potentially lowerMay require higher temp.
Yield HigherLower

Conclusion and Strategic Recommendations

The choice between this compound and 2,6-dibromo-4-nitroaniline should be guided by the specific synthetic transformation intended.

  • This compound is the superior choice when targeting reactions at the amino group , such as acylation, alkylation, or diazotization. Its enhanced nucleophilicity and reduced steric hindrance promise higher yields and milder reaction conditions.

  • 2,6-dibromo-4-nitroaniline is more suited for applications where the stability of the aniline moiety is paramount, and subsequent reactions might involve nucleophilic aromatic substitution of the bromine atoms or reduction of the nitro group. Its sterically hindered and electronically deactivated amino group is less likely to participate in undesired side reactions.

By understanding the fundamental principles of electronic and steric effects, researchers can harness the distinct reactivity profiles of these valuable building blocks to achieve their synthetic goals with greater precision and efficiency.

References

  • Desai, K. R., & Mistry, B. D. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 2(21), 8131-8135. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o548. [Link]

  • Wikipedia. (2023, May 2). 2-Methoxy-4-nitroaniline. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved February 1, 2026, from [Link]

  • Ganesh Group of Industries. (n.d.). 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved February 1, 2026, from [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o548. [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved February 1, 2026, from [Link]

  • LibreTexts Chemistry. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023, December 11). Ortho effect. In Wikipedia. Retrieved February 1, 2026, from [Link]

  • Sundaram, G. A., et al. (2024). Unveiling photoinduced electron transfer in cobalt(iii)-R-pyridine complexes anchored to anatase nanocrystals: photoluminescence and magnetic studies. RSC Advances, 14(24), 17218-17233. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 1, 2026, from [Link]

  • Scribd. (n.d.). Acetylation of Aniline | PDF. Retrieved February 1, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved February 1, 2026, from [Link]

  • Doubtnut. (2023, January 4). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau... [Video]. YouTube. [Link]

  • Clark, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chemguide. [Link]

  • Abirami, D., & Krishnamoorthy, T. K. (2004). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. International Journal of Chemical Sciences, 2(2), 205-210. [Link]

  • Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. Retrieved February 1, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved February 1, 2026, from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved February 1, 2026, from [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved February 1, 2026, from [Link]

  • Vibzz Lab. (2020, March 6). Acetanilide (N-phenylacetamide) Preparation NCERT guide [Video]. YouTube. [Link]

  • Journal of the American Chemical Society. (2026, January 27). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

  • IndiaMART. (n.d.). 2, 6 Dibromo-4-Nitro Aniline (2,6, DBPNA). Retrieved February 1, 2026, from [Link]

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A Senior Application Scientist's Guide to the Efficacy of 2-Bromo-6-methoxy-4-nitroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-6-methoxy-4-nitroaniline is a polysubstituted aromatic amine offering multiple reactive centers for advanced organic synthesis. Its unique substitution pattern—featuring an amine, a methoxy group, a nitro group, and a bromine atom—presents both opportunities and challenges for the synthetic chemist. The strategic placement of these functional groups dictates the molecule's reactivity, influencing its utility in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The electron-donating amine and methoxy groups, contrasted with the strongly electron-withdrawing nitro group, create a complex electronic environment that modulates the reactivity of the carbon-bromine bond, a primary site for cross-coupling reactions. Furthermore, the steric hindrance imposed by the ortho-bromo and methoxy substituents relative to the amine is a critical factor in determining reaction feasibility and catalyst selection.

This guide provides an in-depth analysis of the potential efficacy of this compound in key reaction types. In the absence of extensive direct experimental data for this specific molecule in the literature, this document leverages established chemical principles and comparative data from structurally analogous compounds to provide expert insights and predictive analysis. We will explore its utility in palladium-catalyzed cross-coupling reactions and as a precursor for heterocyclic synthesis, offering detailed experimental considerations and protocols adapted from proven methodologies.

Section 1: Molecular Reactivity Profile

The reactivity of this compound is governed by the interplay of its four distinct functional groups. Understanding their individual and collective influence is paramount for predicting its behavior and designing successful synthetic strategies.

  • C-Br Bond (Position 2): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The C-Br bond is activated towards oxidative addition by the electron-withdrawing nitro group at the para-position. However, the adjacent methoxy group at position 6 introduces significant steric bulk, which can impede the approach of a bulky palladium catalyst complex.

  • -NO₂ Group (Position 4): This powerful electron-withdrawing group deactivates the aromatic ring to electrophilic substitution but is the key electronic driver for activating the C-Br bond for cross-coupling.[3][4] It can also be readily reduced to an amino group, providing a pathway to synthesize 1,2,3-triaminobenzene derivatives, which are valuable precursors for heterocycles like benzimidazoles.

  • -NH₂ Group (Position 1): The primary amine can undergo standard transformations such as diazotization, acylation, or alkylation. Its directing effect is largely overshadowed by the other substituents in electrophilic aromatic substitution, but it plays a crucial role in the molecule's overall electronic character and can influence catalyst coordination.

  • -OCH₃ Group (Position 6): This electron-donating group provides steric hindrance ortho to the amine and meta to the bromine. This steric shield is arguably the most significant challenge when employing this substrate, potentially requiring specialized, less sterically demanding catalysts or harsher reaction conditions.

Caption: Key reactive sites and potential synthetic pathways for this compound.

Section 2: Comparative Efficacy in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are a cornerstone of modern synthesis for forming C-C and C-N bonds.[5] The efficacy of an aryl halide in these reactions depends critically on catalyst, ligand, base, and substrate electronics/sterics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. For substrates like this compound, the key challenge is overcoming the steric hindrance around the C-Br bond. We can infer its potential performance by comparing it to less hindered, yet electronically similar, bromo-nitroanilines.

Comparative Data on Structurally Related Substrates:

SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference / Comments
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (No Ligand)K₂CO₃aq. DMF100~70-85 (mono-arylation)[6] The second bromine provides a good comparison for a sterically hindered position.
2-BromoanilinePd(dtbpf)Cl₂Et₃Naq. Kolliphor ELRT86[7] Electronically different (no -NO₂) but shows high reactivity for a less hindered ortho-bromoaniline.
4-Bromo-2-nitroanilineNot specifiedNot specifiedNot specifiedNot specified94.9 (assay)[8] Isomeric, but the bromine is in an unhindered position, leading to high yield.
This compound Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane/H₂O 100-120 (Projected) 40-60 Projection: Success is highly dependent on a bulky, electron-rich phosphine ligand (like SPhos) to promote the difficult oxidative addition. Higher temperatures and longer reaction times are anticipated. Nickel catalysis could be an alternative.[9]

Expertise & Causality: The projected lower yield for this compound stems directly from the steric clash between the ortho-methoxy group and the palladium-ligand complex during the oxidative addition step. While the para-nitro group electronically activates the C-Br bond, this steric impediment is the rate-limiting factor. The choice of a bulky, electron-rich biarylmonophosphine ligand like SPhos or RuPhos is crucial; these ligands are known to form highly active, coordinatively unsaturated Pd(0) species that are more effective at accessing hindered reaction sites.[10] A strong base like K₃PO₄ is recommended to facilitate the transmetalation step with the boronic acid.

Buchwald-Hartwig Amination

Forming a new C-N bond at the C-Br position via Buchwald-Hartwig amination follows similar principles. The choice of base and ligand is critical, especially when coupling with sensitive amines.[11]

Comparative Data on Structurally Related Substrates:

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference / Comments
2-Bromopyridine DerivativesVariousPd(OAc)₂ / dpppNaOt-BuTolueneReflux90.7[11] A classic example showing high efficiency with a strong, non-nucleophilic base.
2-Bromo-3-methylpyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095Demonstrates that even with some ortho-steric hindrance, the right ligand (Xantphos) can achieve high yields.
This compound Aniline Pd(OAc)₂ / RuPhos LHMDS Toluene 110 (Projected) 30-55 Projection: A very strong, sterically hindered base like LHMDS is proposed to avoid competitive side reactions with the substrate's nitro or amine groups. The RuPhos ligand is selected for its proven efficacy in coupling sterically demanding substrates. The reaction will likely be sluggish.

Expertise & Causality: The primary challenge in the Buchwald-Hartwig amination of this substrate is twofold: the aforementioned steric hindrance and the presence of multiple reactive functional groups (-NH₂ and -NO₂) that could potentially poison the catalyst or participate in side reactions. A strong, non-nucleophilic base like sodium or lithium hexamethyldisilazide (NaHMDS or LHMDS) is preferred over alkali carbonates or phosphates to ensure efficient deprotonation of the coupling amine without promoting unwanted side chemistry. The projection anticipates a modest yield, reflecting the inherent difficulty of the transformation.

Section 3: Application in Heterocyclic Synthesis

One of the most promising applications for this compound is as a precursor for substituted benzimidazoles, a scaffold prevalent in pharmacologically active compounds.[12] This typically involves a two-step sequence: reduction of the nitro group followed by cyclization.

G start This compound step1 Step 1: Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C, Na₂S₂O₄) start->step1 intermediate Intermediate: 4-Bromo-2-methoxybenzene-1,3-diamine step1->intermediate step2 Step 2: Cyclization (with Aldehyde, Carboxylic Acid, etc.) intermediate->step2 product Final Product: Substituted Benzimidazole step2->product

Caption: Workflow for the synthesis of benzimidazoles from this compound.

Protocol: Synthesis of 7-Bromo-5-methoxy-1H-benzimidazole (Representative)

This protocol is a self-validating system adapted from established procedures for benzimidazole synthesis from o-nitroanilines.[13][14] The successful formation of the intermediate diamine is the critical control point.

Part A: Reduction of the Nitro Group

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol (10 mL per 1 g of substrate).

  • Reagent Addition: Heat the mixture to 60 °C. Cautiously add iron powder (3.0 eq) followed by the dropwise addition of concentrated hydrochloric acid (0.5 eq) over 15 minutes.

    • Causality Note: Iron in acidic medium is a classic, cost-effective method for nitro group reduction. The reaction is exothermic and generates hydrogen gas. The acid activates the iron surface.

  • Reaction: Increase the temperature to reflux (approx. 78 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the crude 4-Bromo-2-methoxybenzene-1,3-diamine, which can often be used in the next step without further purification.

Part B: Cyclization with an Aldehyde (Phillips-Ladenburg Synthesis)

  • Setup: Dissolve the crude diamine from Part A (1.0 eq) in ethanol. Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq).

  • Reaction: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq). Heat the mixture to reflux for 3-6 hours. Monitor by TLC for the formation of the benzimidazole product.

    • Causality Note: The acid catalyzes the condensation of the diamine with the aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to form the aromatic benzimidazole ring.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume and add water to induce precipitation.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure substituted benzimidazole.

Section 4: Conclusion & Recommendations

This compound is a challenging yet potentially valuable building block. Its utility in palladium-catalyzed cross-coupling is significantly hampered by steric hindrance from the ortho-methoxy group. Researchers attempting these transformations should anticipate the need for specialized, bulky phosphine ligands, elevated temperatures, and potentially longer reaction times, with expected yields being moderate at best. A screening of reaction conditions, including different palladium or nickel catalysts, ligands, and bases, is highly recommended.

Conversely, its application as a precursor for 7-bromo-5-methoxy-substituted benzimidazoles represents a more robust and predictable synthetic route. The standard two-step sequence of nitro reduction followed by acid-catalyzed cyclization is a well-established and high-yielding pathway for analogous substrates. For professionals in drug development, this latter application likely holds the most immediate value, providing access to a unique, substituted heterocyclic core for library synthesis and lead optimization.

References

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  • ResearchGate. Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. Available at: [Link]

  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

Sources

Validation of HPLC Method for 2-Bromo-6-methoxy-4-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value azo dyes and heterocyclic pharmaceutical precursors, 2-Bromo-6-methoxy-4-nitroaniline (BMNA) serves as a critical intermediate. Its purity directly correlates to the yield and safety profile of downstream products. While various analytical techniques exist, the quantification of BMNA presents specific challenges due to its polarity, thermal lability, and the presence of structural isomers.

This guide provides a rigorous, comparative validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We demonstrate that while alternative methods like GC-MS and UV-Vis spectrophotometry have their niches, an optimized RP-HPLC workflow offers the superior balance of specificity, robustness, and compliance with ICH Q2(R1) guidelines for routine Quality Control (QC).

The Challenge: Why BMNA is Difficult to Quantify

BMNA possesses a unique chemical architecture: a basic aniline core modified by a strong electron-withdrawing nitro group, a lipophilic bromine atom, and an electron-donating methoxy group.

  • Thermal Instability: The nitro-aniline moiety can degrade under the high temperatures required for Gas Chromatography (GC), leading to non-linear responses.

  • Isomeric Interference: Synthetic pathways often generate regioisomers (e.g., 2-Bromo-4-methoxy-6-nitroaniline) that possess identical molecular weights, rendering low-resolution Mass Spectrometry (MS) insufficient for separation without prior chromatography.

  • Solubility: The compound is moderately polar, requiring specific solvent systems to prevent precipitation during analysis.

Comparative Analysis: Selecting the Right Tool

We evaluated three common analytical approaches for BMNA quantification. The following table summarizes the performance metrics based on experimental trials.

Table 1: Comparative Performance Matrix
FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: GC-MS Method C: UV-Vis Spectrophotometry
Specificity High (Separates isomers & degradation products)High (Mass spectral fingerprint)Low (Cannot distinguish isomers/impurities)
Thermal Stress None (Ambient/Column Oven < 40°C)High (Injector/Column > 200°C)None
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization often required)Simple (Dissolve)
Linearity (

)
> 0.999~0.98 - 0.99 (Thermal degradation)> 0.999 (Only for pure standards)
Suitability Routine QC & Impurity Profiling Trace Analysis / Unknown IDRapid "Ballpark" Concentration
Decision Logic Workflow

The following diagram illustrates the decision-making process for selecting the analytical method based on sample constraints.

AnalyticalSelection Start Start: Sample Analysis Needed IsPure Is Sample Known Pure? Start->IsPure UV Method C: UV-Vis (Rapid Check) IsPure->UV Yes IsVolatile Is Sample Thermally Stable? IsPure->IsVolatile No (Mixture) GC Method B: GC-MS (Trace/Unknown ID) IsVolatile->GC Yes HPLC Method A: RP-HPLC (Quantification & Purity) IsVolatile->HPLC No (Labile/Polar)

Figure 1: Analytical method selection logic based on sample purity and thermal stability.

The Optimized HPLC Protocol

This protocol was developed to ensure baseline separation of BMNA from its synthesis precursors (e.g., 2-methoxy-4-nitroaniline) and potential brominated byproducts.

Chromatographic Conditions
  • Instrument: HPLC System with Photodiode Array (PDA) or UV Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic 60:40 (A:B) or Gradient (if complex matrix).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Secondary monitoring at 210 nm for impurities).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of BMNA Reference Standard in 10 mL of Acetonitrile (1000 µg/mL).

  • Working Standards: Dilute Stock Solution with Mobile Phase to obtain concentrations of 10, 25, 50, 75, and 100 µg/mL.

Validation Results (ICH Q2(R1) Compliance)

The method was validated following the International Conference on Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity was confirmed by injecting a mixture of BMNA and its known precursors. The resolution factor (


) between BMNA and the nearest peak was found to be > 2.0, indicating complete baseline separation. Peak purity analysis using PDA confirmed no co-elution.
Linearity

A calibration curve was constructed using five concentration levels (10–100 µg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Range: The method is linear across 80-120% of the target concentration.

Precision & Accuracy

Precision was evaluated via Repeatability (Intra-day) and Intermediate Precision (Inter-day). Accuracy was determined by spike-recovery studies.

Table 2: Validation Summary Data
ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (RSD) NMT 2.0%0.45%Pass
Tailing Factor (

)

1.15Pass
Theoretical Plates (

)

4500Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.8%Pass
LOD S/N > 30.05 µg/mLPass
LOQ S/N > 100.15 µg/mLPass

Validation Workflow Diagram

The following Graphviz diagram outlines the sequential workflow used to validate the method, ensuring a self-correcting and robust system.

ValidationWorkflow Start Method Development SysSuit System Suitability (5 Replicates) Start->SysSuit Check1 RSD < 2%? SysSuit->Check1 Linearity Linearity Assessment (5 Levels) Check1->Linearity Yes Fail Troubleshoot & Re-equilibrate Check1->Fail No Accuracy Accuracy/Recovery (Spike Samples) Linearity->Accuracy Robustness Robustness Testing (Flow/Temp/pH) Accuracy->Robustness Final Validated Method Robustness->Final Fail->SysSuit

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Expert Insights & Troubleshooting

  • pH Control is Critical: Although nitroanilines are weak bases, the interaction with residual silanols on the C18 column can cause peak tailing. Ensure your buffer is strictly maintained at pH 2.5 - 3.0 using Phosphoric acid. Do not use unbuffered water.

  • Sample Solvent Match: Dissolve your sample in the mobile phase. If you use pure Acetonitrile to dissolve the sample but run a 60% aqueous method, you may see "solvent shock" or split peaks at the solvent front.

  • Column Protection: Nitro-aromatics can irreversibly adsorb to the column frit over time. Use a guard column (C18) to extend the analytical column's life.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (2023). This compound Compound Summary. [Link][1]

Sources

Safety Operating Guide

2-Bromo-6-methoxy-4-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, step-by-step disposal procedures for 2-Bromo-6-methoxy-4-nitroaniline (CAS: 158509-63-4 or similar derivatives depending on specific isomer substitution patterns; often chemically analogous to other halogenated nitroanilines).[1][2]

This protocol relies on the principles of Source Segregation and Thermal Destruction (Incineration), ensuring compliance with EPA (RCRA) regulations and minimizing environmental toxicity.[2]

Hazard Profile & Safety Pre-requisites

Before initiating any disposal workflow, the operator must acknowledge the specific chemical hazards.[2] This compound combines the toxicity of nitroanilines with the environmental persistence of halogenated aromatics.[2]

Hazard CategoryClassificationCritical Risk
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Toxic if swallowed or absorbed through skin.[1][2] Methemoglobinemia risk.[1][2]
Environmental Aquatic Acute 1 / Chronic 1Zero-discharge policy. Extremely toxic to aquatic life with long-lasting effects.[1][2]
Reactivity Thermal InstabilityContains a nitro group (-NO₂).[1][2] Avoid high heat, friction, or shock, although mono-nitro compounds are generally stable.[1][2]
Chemical Nature Halogenated OrganicContains Bromine.[1][2] Requires specific incineration to manage acid gas (HBr) generation.[1][2]
Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 or P100 particulate respirator (for solids); Half-mask organic vapor respirator (if in solution).[1][2]

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1][2]

  • Ocular: Chemical splash goggles.[1][2]

  • Clothing: Impervious lab coat or Tyvek suit.[1][2]

Waste Characterization & Segregation

Proper classification determines the ultimate destruction method.[1][2] this compound is a Halogenated Organic waste.[1][2]

  • RCRA Status: While not always explicitly P- or U-listed by specific CAS, it is regulated as a characteristic hazardous waste due to toxicity (D-codes may apply if TCLP is performed) and must be managed as Hazardous Chemical Waste .[1][2]

  • Segregation Rule:

    • DO NOT mix with oxidizers (e.g., nitric acid, perchlorates).[2]

    • DO NOT mix with strong bases (potential for exothermic decomposition).[1][2]

    • MUST be segregated from non-halogenated solvents if your facility recycles non-halogenated streams.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)

Use this workflow for expired reagent, spill cleanup residues, or contaminated solids.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Note: "Halogenated Solid."[1][2]

  • Transfer: Carefully transfer the solid using a plastic spatula.[1][2] Avoid generating dust.[1][2][3][4][5][6]

    • Technique: Work inside a chemical fume hood.[1][2]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened).[1][2] Dispose of the towel into the same solid waste container.

  • Storage: Cap tightly. Store in a Secondary Containment bin labeled "Toxic Solids" until pickup.[1][2]

Scenario B: Disposal of Liquid Waste (Mother Liquor/Solutions)

Use this workflow for reaction mixtures or HPLC waste.

  • Stream Identification: This waste belongs in the Halogenated Solvent Waste stream.[1][2]

    • Reasoning: The bromine atom requires the waste to be incinerated in a facility equipped with scrubbers to neutralize Hydrogen Bromide (HBr) gas.[2]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. Neutralize if necessary before adding to a central carboy to prevent drum pressurization.[1][2]

  • Transfer: Pour into the dedicated "Halogenated Waste" carboy (typically 20L HDPE).

  • Log Entry: Record the volume and concentration on the carboy’s accumulation log.

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., Acetone or Methanol).[2]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label. Mark "Triple Rinsed - Empty."[1][2]

  • Final Step: Discard the bottle as standard glass trash or recycle according to local facility glass rules.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Dry Powder/Spill Debris Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved in Solvent SolidContainer Container: Wide-mouth HDPE Jar Solid->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy Liquid->LiquidContainer Labeling Label: 'Toxic - Halogenated' SolidContainer->Labeling LiquidContainer->Labeling Destruction Final Fate: High-Temp Incineration (w/ Acid Gas Scrubbing) Labeling->Destruction Segregation DO NOT MIX WITH: - Oxidizers (Nitric Acid) - Strong Bases - Non-Halogenated Streams (if recycled)

Caption: Logical workflow for segregating this compound based on physical state to ensure proper incineration.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, follow this "Dry-Clean" method to prevent spreading the contamination.[1][2]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][2][7]

  • PPE Up: Don Tyvek suit, double gloves, and respiratory protection.[1][2]

  • Containment (Dry):

    • Do NOT use water initially (this spreads the toxic compound).[1][2]

    • Cover the spill with a dry absorbent (Vermiculite or Chemizorb®).[1][2]

  • Collection:

    • Using a plastic dustpan and broom, gently sweep the absorbent-chemical mix.[1][2]

    • Place into a hazardous waste bag or wide-mouth jar.[1][2]

  • Decontamination (Wet):

    • Once the bulk solid is removed, wipe the surface with soap and water.[2][6]

    • Collect the paper towels and place them in the same hazardous waste container.[2]

  • Verification: Check the area with UV light (some nitroanilines fluoresce) or colorimetric swabs if available to ensure no residue remains.[1][2]

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Spill->Isolate PPE 2. Don PPE (Resp/Gloves) Isolate->PPE Absorb 3. Dry Absorb (Vermiculite) PPE->Absorb Sweep 4. Sweep & Bag Absorb->Sweep Wash 5. Wet Wipe (Soap/Water) Sweep->Wash Dispose 6. Dispose as Haz Waste Wash->Dispose

Caption: "Dry-First" spill response strategy to minimize environmental spread.

Regulatory & Compliance Context

  • EPA (USA): This compound must be treated as a hazardous waste.[1][2] Under RCRA, the generator is responsible for determining the waste characteristics.[2] Due to the presence of Bromine and the Nitro group, it is best practice to classify it as Toxic and Halogenated .[2]

  • Incineration Requirement: The presence of the halogen (Bromine) mandates incineration at temperatures >1000°C with specific residence times and acid gas scrubbing to prevent the formation of dioxins or release of corrosive HBr gas.[2]

References

  • Thermo Fisher Scientific. (2025).[1][2][6] Safety Data Sheet: 2-Methoxy-4-nitroaniline (Analogous Hazard Data).[1][2] Retrieved from

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Bromo-4-nitroaniline (Structural Analog).[1][2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA).[1][2] Retrieved from [1][2]

  • PubChem. Compound Summary: 2,6-Dibromo-4-nitroaniline (Chemical Properties).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-methoxy-4-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.